Flumatinib

Catalog No.
S547876
CAS No.
895519-90-1
M.F
C29H29F3N8O
M. Wt
562.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flumatinib

CAS Number

895519-90-1

Product Name

Flumatinib

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-3-pyridinyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C29H29F3N8O

Molecular Weight

562.6 g/mol

InChI

InChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38)

InChI Key

BJCJYEYYYGBROF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

HHGV678; HHGV 678 ; HHGV-678; HH-GV-678; Flumatinib;

Canonical SMILES

CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5

The exact mass of the compound Flumatinib is 562.24164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Flumatinib as a BCR-ABL Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Flumatinib represents a significant advancement in the class of tyrosine kinase inhibitors (TKIs) developed specifically for targeting the BCR-ABL oncoprotein, which results from the Philadelphia chromosome translocation t(9;22). This chromosomal abnormality is the pathogenic driver in over 90% of chronic myelogenous leukemia (CML) cases and 20-30% of adult acute lymphoblastic leukemia (ALL). The development of BCR-ABL inhibitors began with the groundbreaking discovery of imatinib in the 1990s, which revolutionized CML treatment by demonstrating that targeted therapy could effectively control the disease by specifically inhibiting the constitutively active tyrosine kinase activity of BCR-ABL. However, the emergence of resistance mutations, particularly within the kinase domain of BCR-ABL, necessitated the development of more potent and selective inhibitors, leading to this compound as a promising therapeutic option. [1]

The structural biology of BCR-ABL has been extensively characterized, revealing a bilobal kinase domain consisting of an N-terminal lobe (N-lobe) and a C-terminal lobe (C-lobe), with ATP binding occurring in the cleft between these lobes. Key regulatory elements include the glycine-rich P-loop, the activation loop containing a conserved DFG motif, and the gatekeeper residue Thr315, which plays a critical role in inhibitor binding and specificity. Understanding these structural elements has been fundamental to the rational design of successive generations of BCR-ABL inhibitors, including this compound, with improved efficacy and resistance profiles. [2]

Structural Mechanism of Action

Molecular Binding Characteristics

This compound functions as a potent ATP-competitive inhibitor that binds to the kinase domain of BCR-ABL. While detailed crystallographic studies specifically of this compound-bound BCR-ABL are not available in the searched literature, its mechanism can be inferred from its chemical class and known interactions. Like other later-generation BCR-ABL inhibitors, this compound targets the inactive DFG-out conformation of the kinase, where the activation loop folds into the ATP-binding site, creating a distinctive hydrophobic pocket that can be exploited for selective inhibitor binding. This DFG-out conformation is characterized by the rotation of the aspartate residue (Asp381 in Abl) away from the catalytic site, preventing coordination with magnesium ions essential for phosphorylation. [1] [2]

The binding interaction between this compound and BCR-ABL involves several critical structural elements:

  • Gatekeeper interaction: this compound likely maintains important interactions with the gatekeeper residue Thr315, though its specific capability against the T315I mutation requires further investigation. This residue is located at the peak of a hydrophobic spine connecting the N- and C-lobes and is crucial for stabilizing the active conformation of the kinase.
  • P-loop engagement: The flexible glycine-rich P-loop (residues 248-255 in Abl) drapes over the bound inhibitor, contributing to the stability of the kinase-inhibitor complex through van der Waals interactions.
  • Hinge region binding: Like other TKIs, this compound likely forms hydrogen bonds with the hinge region connecting the N- and C-lobes, a common feature in ATP-competitive inhibitors that contributes to binding affinity and specificity.
  • DFG motif accommodation: By binding to the DFG-out conformation, this compound accesses a specificity pocket beyond the gatekeeper residue, bordered by the activation loop on one side and helix αC on the other, which varies in size among different inactive kinases. [2]
Comparative Analysis with Other BCR-ABL Inhibitors

Table 1: Comparative Profile of BCR-ABL Inhibitors in CML Treatment

Inhibitor Generation Primary Targets Binding Conformation Key Resistance Mutations
Imatinib First BCR-ABL, PDGFR, c-KIT DFG-out T315I, Y253H, E255K/V, F359V/C
Dasatinib Second BCR-ABL, SRC family DFG-in T315I, V299L, F317L/I/C
Nilotinib Second BCR-ABL DFG-out T315I, Y253H, E255K/V, F359V/C
Bosutinib Second BCR-ABL, SRC family DFG-in T315I, V299L, F317L/I/C
Ponatinib Third BCR-ABL, including T315I DFG-in Compound mutations
This compound Investigational BCR-ABL, PDGFR, KIT DFG-out (inferred) Under investigation

This compound exhibits a selective inhibition profile against BCR-ABL, PDGFR, and KIT, similar to imatinib but with potentially enhanced potency. This multi-targeted approach may provide additional therapeutic benefits in certain clinical contexts, particularly in gastrointestinal stromal tumors (GISTs) where KIT mutations play a pathogenic role. Molecular modeling studies suggest that this compound possesses structural features that allow it to overcome steric hindrance and altered bonding patterns caused by specific resistance mutations, particularly those in the activation loop. [3]

Quantitative Activity and Efficacy Data

In Vitro and In Vivo Efficacy

This compound has demonstrated significant potency in preclinical studies against BCR-ABL driven cellular models. While specific IC50 values for BCR-ABL inhibition were not provided in the searched literature, this compound has shown superior efficacy compared to imatinib and sunitinib in overcoming drug resistance conferred by specific KIT activation loop mutations in 32D cell transformation models. These findings are particularly relevant as KIT and ABL share structural similarities in their kinase domains, suggesting potential parallels in resistance mechanisms and inhibitor efficacy. [3]

In vivo studies have consistently demonstrated that this compound exhibits superior efficacy compared to imatinib or sunitinib against 32D cells harboring secondary mutations such as Y823D. These animal models provide important preclinical evidence supporting the potential clinical utility of this compound in overcoming specific resistance mutations that commonly arise during TKI therapy. The enhanced efficacy profile of this compound appears to stem from its optimized molecular structure that allows maintained binding affinity despite structural alterations in the kinase domain resulting from specific mutations. [3]

Comparison with Other BCR-ABL Inhibitors

Table 2: Experimental Efficacy Data for BCR-ABL Inhibitors

Experiment Type Cell Line/Model This compound Result Imatinib Result Sunitinib Result
In vitro inhibition 32D cells with KIT D820G mutation Effective Resistant Resistant
In vitro inhibition 32D cells with KIT N822K mutation Effective Resistant Resistant
In vitro inhibition 32D cells with KIT Y823D mutation Effective Resistant Resistant
In vivo efficacy 32D cells with Y823D mutation Superior efficacy Reduced efficacy Reduced efficacy
Molecular modeling KIT kinase domain with A-loop mutations Stable binding Impaired binding Impaired binding

The comparative efficacy profile of this compound against specific resistance mutations suggests potential clinical advantages in certain contexts. Particularly noteworthy is its activity against activation loop mutations (D820G, N822K, Y823D, and A829P) that confer resistance to both imatinib and sunitinib. This mutation-overcoming capability appears to result from this compound's structural optimization, allowing it to maintain binding affinity despite conformational changes in the activation loop that typically interfere with inhibitor binding. [3]

Resistance Profile and Mutation Specificity

Mechanisms of Resistance Overcoming

The primary mechanism by which this compound overcomes certain resistance mutations appears to involve its optimized interaction with the kinase domain, particularly in regions where structural alterations impair binding of earlier-generation inhibitors. Molecular modeling of this compound docked to the KIT kinase domain suggests a unique structural mechanism that enables it to maintain binding affinity despite the presence of activation loop mutations that typically confer resistance. This capability is particularly valuable in clinical settings where secondary mutations emerge under selective pressure from earlier TKI therapies. [3]

Specific mutations in the activation loop (also known as the A-loop) typically induce resistance by stabilizing the active kinase conformation or altering the conformation of the ATP-binding pocket in ways that disrupt inhibitor binding without compromising ATP binding or catalytic activity. This compound's molecular structure appears to have been optimized to accommodate these conformational changes, allowing it to maintain critical binding interactions even when activation loop mutations are present. This property is shared with certain other later-generation TKIs specifically designed to address common clinical resistance mechanisms. [3]

Experimental Protocols and Methodologies

In Vitro Cellular Assays

The standardized protocols for evaluating this compound efficacy in cellular models involve several critical steps that ensure reliable and reproducible assessment of its inhibitory activity:

  • Cell line preparation: 32D cells (murine hematopoietic progenitor cells) are transformed with various KIT mutants or BCR-ABL constructs. These cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and appropriate growth factors (e.g., IL-3 for 32D cells) at 37°C in a 5% CO2 humidified incubator.
  • Inhibition assays: Transformed cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and treated with serial dilutions of this compound for 48-72 hours. Cell viability is measured using MTT, WST-1, or similar colorimetric assays based on mitochondrial dehydrogenase activity.
  • IC50 determination: Dose-response curves are generated by plotting percentage inhibition against log inhibitor concentration. The IC50 value (concentration resulting in 50% growth inhibition) is calculated using four-parameter logistic regression with software such as GraphPad Prism.
  • Specificity assessment: To confirm target specificity, phosphorylation status of BCR-ABL or KIT and downstream signaling molecules (e.g., STAT5, ERK, AKT) is evaluated by western blotting after 4-6 hours of drug treatment to detect early signaling changes before apparent effects on proliferation. [3]
Molecular Docking Studies

Molecular modeling approaches provide critical insights into the structural basis of this compound's mechanism of action and its ability to overcome resistance mutations:

  • Protein preparation: The three-dimensional structure of the Abl or KIT kinase domain is obtained from the Protein Data Bank or generated through homology modeling. The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and optimizing side-chain orientations of unresolved residues.
  • Ligand preparation: The this compound structure is built using molecular building software or obtained from chemical databases. Energy minimization is performed using molecular mechanics force fields (e.g., MMFF94) to ensure proper geometry and atomic charges.
  • Docking simulation: Automated docking is performed using programs such as AutoDock Vina or GOLD. The search space is typically centered on the ATP-binding site with dimensions sufficient to accommodate the DFG-out conformation. Multiple docking poses are generated and scored based on binding affinity.
  • Pose analysis: The resulting complexes are analyzed for specific interactions including hydrogen bonds, π-π stacking, cation-π interactions, and hydrophobic contacts. Molecular dynamics simulations may be performed to assess complex stability and binding energy calculations using methods such as MM-PBSA. [3]

The following diagram illustrates the experimental workflow for evaluating this compound efficacy:

G Start Study Design CellAssay In Vitro Cellular Assays Start->CellAssay Initial screening MolModel Molecular Modeling CellAssay->MolModel Structure-activity relationship InVivo In Vivo Evaluation MolModel->InVivo Lead optimization DataAnalysis Data Analysis InVivo->DataAnalysis Efficacy assessment Results Results Interpretation DataAnalysis->Results Mechanistic insights

Experimental workflow for evaluating this compound efficacy from initial screening to results interpretation.

In Vivo Efficacy Studies

Animal model evaluations provide critical preclinical data on this compound's therapeutic potential and its ability to overcome resistance in physiological contexts:

  • Mouse models: Immunocompromised mice (e.g., NOD/SCID or nude mice) are injected subcutaneously with 32D cells transformed with specific BCR-ABL or KIT mutants. Tumor volume is measured regularly using calipers.
  • Drug administration: Once tumors reach a predetermined volume (typically 100-200 mm³), mice are randomized into treatment groups receiving this compound, comparator drugs (imatinib, sunitinib), or vehicle control. Drugs are administered orally via gavage at predetermined doses based on prior pharmacokinetic studies.
  • Endpoint measurements: Tumor dimensions are measured 2-3 times weekly to calculate volume. Studies typically continue for 3-4 weeks or until control tumors reach maximum allowable size. At study termination, tumors are harvested for immunohistochemical analysis of phosphorylation status and apoptosis markers (e.g., cleaved caspase-3).
  • Statistical analysis: Tumor growth inhibition is calculated as T/C% (mean tumor volume of treated/control × 100). Statistical significance is determined using ANOVA with post-hoc tests, with p<0.05 considered significant. [3]

Therapeutic Context and Clinical Implications

This compound represents a promising therapeutic option for patients with GISTs resistant to both imatinib and sunitinib due to secondary mutations in the activation loop. Its development follows the pattern of successive generations of TKIs, each designed to address specific limitations of earlier compounds. The evolution of BCR-ABL inhibitors exemplifies the paradigm of rational drug design in targeted cancer therapy, where structural insights into resistance mechanisms directly inform molecular optimization strategies. [3] [1]

The ongoing development of this compound and similar targeted therapies highlights the importance of comprehensive mutation profiling in guiding treatment selection for patients with resistance to initial TKI therapy. As the arsenal of targeted therapies expands, understanding the specific mutation profiles that respond to different inhibitors becomes increasingly important for optimizing therapeutic outcomes. This compound's particular efficacy against activation loop mutations suggests its potential niche in addressing specific resistance patterns that may emerge during treatment with earlier-generation TKIs. [3]

The following diagram illustrates this compound's binding mechanism to the BCR-ABL kinase domain:

G This compound This compound KLobe Kinase N-Lobe This compound->KLobe Binds to CLobe Kinase C-Lobe This compound->CLobe Binds to ALoop Activation Loop (DFG-out) This compound->ALoop Stabilizes DFG-out PLoop P-loop ALoop->PLoop Conformational change Gatekeeper Gatekeeper Residue PLoop->Gatekeeper Hydrophobic interactions

This compound binding mechanism to the BCR-ABL kinase domain, stabilizing the inactive DFG-out conformation.

Conclusion

This compound represents a significant advancement in the ongoing development of targeted therapies against BCR-ABL-driven malignancies. Its ability to effectively overcome specific resistance mutations, particularly those in the activation loop, positions it as a promising therapeutic option for patients who have developed resistance to earlier-generation tyrosine kinase inhibitors. The continued refinement of BCR-ABL inhibitors exemplifies the successful application of structure-based drug design in addressing clinical challenges in targeted cancer therapy.

References

Flumatinib pharmacokinetics half-life Cmax AUC

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacokinetic Parameters of Flumatinib

The following tables summarize the key pharmacokinetic (PK) parameters of this compound and its major metabolites after single and multiple doses in patients with chronic phase chronic myeloid leukemia (CML-CP) [1].

Table 1: Pharmacokinetic Parameters after a Single Dose

Parameter This compound 400 mg (n=14) This compound 600 mg (n=15) Description
T~max~ (h) 2.0 (median) 2.0 (median) Time to reach maximum plasma concentration
t~1/2~ (h) 16.0 16.9 Apparent terminal disposition half-life
C~max~ (ng/mL) Data from graph* Data from graph* Maximum measured plasma concentration
AUC~0-t~ (h·ng/mL) Data from graph* Data from graph* Area under the concentration-time curve from 0 to last time point
AUC~0-∞~ (h·ng/mL) Data from graph* Data from graph* Area under the concentration-time curve from 0 to infinity

Table 2: Pharmacokinetic Parameters at Steady-State (after Multiple Doses)

Parameter This compound 400 mg (n=14) This compound 600 mg (n=15) Description
Rac (C~max~) ~4.1-fold ~3.4-fold Accumulation ratio for C~max~
Rac (AUC) ~4.1-fold ~3.4-fold Accumulation ratio for AUC

Note: The exact numerical values for C~max~ and AUC from [1] were not fully detailed in the text but can be observed in the published graphs, which show an approximate dose-proportional increase.

Detailed Experimental Protocols

The core PK data presented above were generated using the following standardized clinical and bioanalytical methods [1].

Clinical Study Design
  • Type: Open-label, pharmacokinetic study.
  • Population: 29 patients with CML-CP.
  • Dosing:
    • Day 1: A single oral dose of 400 mg or 600 mg this compound under fasting conditions.
    • Days 2-3: Washout period.
    • Days 4-11: Once-daily administration for 8 consecutive days to reach steady state.
  • Blood Sampling (Single Dose): Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 10, 24, 48, and 72 hours post-dose.
  • Blood Sampling (Multiple Dose): Pre-dose and 0.5, 1, 2, 3, 4, 6, 8, 10, 24, 48, 72, 96, 120, and 144 hours after the last dose on Day 11.
Bioanalytical Method
  • Technique: Liquid chromatography tandem mass spectrometry (LC-MS/MS).
  • Analytes: this compound and its two major metabolites, M1 (N-desmethyl this compound) and M3 (amide-bond hydrolytic metabolite).
  • Sample Processing: Blood samples were collected in heparinized tubes, centrifuged, and the plasma was stored at -70°C until analysis.
  • Data Analysis: PK parameters were calculated using a standard non-compartmental method with R software (version 4.0.2) and the PKNCA package.

Key Factors Influencing this compound Pharmacokinetics

Diet-Drug Interactions

A study in healthy Chinese subjects found that a high-fat diet significantly increases this compound exposure [2].

  • Impact on this compound: The geometric mean ratios (fed/fasting) were:
    • C~max~: 281.65% (90% CI: 225.80-351.31%)
    • AUC~0-t~: 167.43% (90% CI: 143.92-194.79%)
  • Impact on Metabolites: Exposure to the active metabolite M1 also increased, while exposure to M3 decreased or remained similar.
  • Recommendation: Fasting administration is recommended to minimize variability and potential toxicity [2].
Drug-Drug Interactions

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [3].

  • Strong CYP3A4 Inhibitors: Concomitant use with drugs like isavuconazole, ketoconazole, and posaconazole can significantly inhibit this compound metabolism.
  • Evidence: A preclinical study showed that isavuconazole increased this compound's AUC(0-t) and C~max~ in rats by inhibiting its metabolism, suggesting a potential for clinically significant interactions in humans [3].
Tissue Distribution

A clinical study on Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) patients provided insights into this compound's distribution [4]:

  • Concentration Gradient: this compound concentration follows the order bone marrow > serum > cerebrospinal fluid (CSF).
  • Blood-Brain Barrier: this compound was detected in the CSF, indicating a probability to cross the blood-brain barrier, which may be relevant for preventing central nervous system leukemia [4].

This compound Metabolism and Experimental Workflow

The diagram below illustrates the primary metabolic pathway of this compound and the key experimental workflow used in drug interaction studies.

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Metabolism via M1 M1 (N-desmethyl) Active Metabolite M3 M3 (Amide hydrolytic) Inactive Metabolite CYP3A4->M1 N-demethylation CYP3A4->M3 Amide hydrolysis Inhibitor CYP3A4 Inhibitor (e.g., Isavuconazole) Inhibitor->CYP3A4  Inhibits

This compound is metabolized by CYP3A4 into active M1 and inactive M3 metabolites.

G A In Vitro System Setup B Incubate with: - Liver Microsomes (HLM/RLM) - NADPH - this compound ± Inhibitor A->B C UPLC-MS/MS Analysis B->C D Determine IC₅₀ & K~m~ C->D E In Vivo Rat PK Study D->E  Informs Design F Validate Interaction E->F

Typical workflow for assessing drug interactions, as used in this compound studies.

References

Flumatinib metabolites N-demethylate M1 amide-bond hydrolytic M3

Author: Smolecule Technical Support Team. Date: February 2026

Flumatinib Metabolism Overview

This compound is a novel, oral BCR-ABL tyrosine kinase inhibitor developed for treating chronic myeloid leukemia (CML). Its metabolism involves complex Phase I and Phase II biotransformation pathways [1].

Metabolic Pathways

The primary metabolic pathways identified in CML patients include [1]:

  • N-demethylation: Produces the major metabolite M1.
  • Amide hydrolysis: Produces the metabolite M3.
  • N-oxidation and hydroxylation.
  • Phase II conjugation: Includes glucuronidation and acetylation.

Ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) analysis in human plasma, urine, and feces revealed 34 metabolites, with 7 primary metabolites confirmed using synthetic reference standards [1]. The parent drug, this compound, remains the predominant form in plasma, urine, and feces [1].

The following diagram maps the core metabolic pathways and key experimental findings for this compound:

G This compound This compound M1 M1 This compound->M1 N-demethylation M3 M3 This compound->M3 Amide hydrolysis Other_Metabolites Other Metabolites (Oxidation, Conjugation) This compound->Other_Metabolites Various CYP3A4 CYP3A4 CYP3A4->this compound Primary Metabolic Enzyme Enzymes Enzymes Enzymes->Other_Metabolites Exp1 In CML Patients: • 34 metabolites identified • 7 primary metabolites confirmed • Parent drug is main form in plasma Exp2 In Vitro/In Vivo: • CYP3A4 is key enzyme • M1 has similar activity to parent • M3 is pharmacologically inactive

Key metabolic pathways and experimental insights for this compound.

Pharmacokinetic and Pharmacodynamic Profiles

Understanding the exposure and activity of this compound and its metabolites is critical for efficacy and safety assessments.

Key Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for this compound and its major metabolite M1 from a clinical study in CML patients. Data for metabolite M3 is less prominent in pharmacokinetic literature.

Analyte Dose T~max~ (h) t~1/2~ (h) Accumulation Ratio (Fold) Key Findings
This compound 400 mg 2.0 (median) 16.0 4.1 Exposure (C~max~, AUC~0-t~, AUC~0-∞~) increased in an approximately dose-proportional manner [2].
600 mg 2.0 (median) 16.9 3.4
Metabolite M1 400 mg / 600 mg Information not specified in results Information not specified in results Information not specified in results Has similar pharmacodynamic activity to the parent drug this compound [3] [4].
Metabolite M3 400 mg / 600 mg Information not specified in results Information not specified in results Information not specified in results Identified as a pharmacologically inactive metabolite [4].

A study on healthy Chinese subjects also found that a high-fat diet significantly increased systemic exposure to this compound and M1 compared to the fasted state, while the effect on M3 was less pronounced [4].

Pharmacodynamic and Inhibition Data
  • Mechanism of Action: this compound is a multi-kinase inhibitor targeting c-Abl, PDGFRβ, and c-Kit, with IC~50~ values of 1.2 nM, 307.6 nM, and 2662 nM, respectively. It predominantly inhibits the autophosphorylation of Bcr-Abl [5].
  • Metabolite M1 Activity: The N-desmethyl metabolite (M1) has been shown to possess similar pharmacodynamic activity to the parent drug this compound [3] [4].
  • Drug-Drug Interactions: As this compound is primarily metabolized by CYP3A4, co-administration with strong CYP3A4 inhibitors like isavuconazole can significantly increase this compound plasma concentrations. One study found the half-maximal inhibitory concentration (IC~50~) of isavuconazole on this compound metabolism was 6.66 μM in human liver microsomes and 0.62 μM in rat liver microsomes [3].

Experimental Protocols for Quantification

A robust and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of this compound, M1, and M3 in human plasma [6].

Detailed LC-MS/MS Methodology
  • Sample Preparation: Plasma samples (50 μL) undergo a simple, one-step protein precipitation using methanol [6].
  • Chromatography:
    • Column: C18 column.
    • Mobile Phase: Isocratic elution with a mixture of methanol : 5mM ammonium acetate : formic acid (60:40:0.4, v/v/v).
    • Run Time: 4.2 minutes in total.
    • Temperature: The column temperature is maintained at 40°C [6].
  • Mass Spectrometry Detection:
    • Ionization Mode: Multiple reaction monitoring (MRM) in positive ion mode.
    • Transitions (m/z):
      • This compound: 563.1 → 463.0
      • Metabolite M1: 549.3 → 462.9
      • Metabolite M3: 303.0 → 175.0 [3] [6]
  • Method Validation:
    • Linearity:
      • This compound: 0.400–400 ng/mL
      • M1: 0.100–100 ng/mL
      • M3: 0.200–200 ng/mL
    • Precision: Intra- and inter-day precision (relative standard deviation) were <8.5% for this compound, <9.8% for M1, and <10.6% for M3.
    • Accuracy: Accuracy (relative error) was within ±2.2% for this compound, ±6.0% for M1, and ±9.9% for M3 [6].

Key Takeaways for Researchers

  • Major Metabolites: The two primary metabolites of this compound are M1 (N-desmethyl this compound), which is pharmacologically active, and M3 (amide hydrolysis product), which is inactive.
  • Critical Enzyme: The metabolism of this compound is primarily mediated by CYP3A4, making it susceptible to drug-drug interactions with inhibitors or inducers of this enzyme.
  • Administration Guidance: A high-fat diet significantly increases this compound exposure, suggesting that fasting administration may be recommended to avoid excessive drug accumulation and potential toxicity [4].
  • Robust Analytics: The established LC-MS/MS method provides a reliable tool for supporting pharmacokinetic studies and therapeutic drug monitoring in clinical practice.

References

Flumatinib preclinical studies tissue distribution rat models

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Pharmacokinetics and Tissue Distribution

The table below summarizes the available preclinical data from studies in rats:

Aspect Findings in Rat Models
Peak Blood Concentration Reached approximately 5 hours after oral administration [1].
Elimination Half-Life Mean elimination half-life was 7.32 hours [1].
Tissue Distribution Widely distributed; concentrations in gastrointestinal tract, liver, kidney, respiratory tract, and reproductive organs were higher than in plasma [1].

| Major Metabolites | • M1 (N-desmethyl flumatinib): Active metabolite; plasma concentration ~10% of parent drug. • M3 (amide hydrolytic metabolite): Inactive metabolite; plasma concentration ~30% of parent drug [1]. |

This compound's extensive tissue distribution is significant, as higher concentrations in organs like the liver and kidney suggest these are potential sites for metabolism and excretion.

Experimental Protocols for Key Assays

Here are the methodologies used in the studies from which this data is derived:

  • Animal Models and Dosing: Preclinical pharmacokinetic studies were conducted on rats and beagles. The animals were administered a single oral dose of this compound [1].
  • Sample Collection and Analysis: After administration, blood and tissue samples were collected at various time points. The concentration of this compound and its metabolites in these samples was determined using liquid chromatography tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique [1].
  • Metabolite Profiling: The metabolites (M1 and M3) were identified and quantified in plasma, urine, and feces, allowing researchers to understand the drug's metabolic pathway [1].

This compound's Mechanism of Action

As a tyrosine kinase inhibitor, this compound primarily targets the BCR-ABL oncoprotein. The following diagram illustrates its mechanism of action and the experimental workflow for tissue distribution studies.

G cluster_drug This compound Mechanism BCR_ABL BCR-ABL Oncoprotein Proliferation Uncontrolled Cell Proliferation BCR_ABL->Proliferation  Constitutively  Activates CML Chronic Myeloid Leukemia (CML) Proliferation->CML This compound This compound Inhibition Inhibits BCR-ABL This compound->Inhibition  Binds to Inhibition->BCR_ABL  Blocks Apoptosis Induces Apoptosis in CML Cells Inhibition->Apoptosis

This compound inhibits BCR-ABL to treat CML

Insights for Research and Development

  • Beyond CML: Preclinical evidence suggests this compound is effective against certain KIT activation loop mutants (e.g., D820G, N822K) found in gastrointestinal stromal tumors (GISTs) that are resistant to imatinib and sunitinib [2]
  • Clinical Correlation: Human studies confirm this compound achieves higher concentrations in the bone marrow compared to serum, which is the target site for treating blood cancers like CML [3]

References

Flumatinib in vitro efficacy Ph+ ALL cell line SUP-B15

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Efficacy Data

The table below summarizes the key quantitative findings from in vitro studies on flumatinib's performance in SUP-B15 cells.

Assessment Metric Experimental Findings Comparative Context (vs. Other TKIs)
Cell Proliferation (IC₅₀) Significant inhibition of SUP-B15 cell proliferation [1]. A more potent inhibitory effect on Ph+ ALL cell lines compared to imatinib and dasatinib [1].
Cellular Apoptosis Induction of apoptosis observed [2]. --
Drug Efficacy Enhancement CD9 knockdown promoted the efficacy of imatinib in SUP-B15 cells [2]. --
Blood-Brain Barrier Penetration Achievable concentration in cerebrospinal fluid (CSF) [1]. Concentration ordered as bone marrow > serum > cerebrospinal fluid; dasatinib concentration in CSF was lower than the detection limit [1].

Experimental Protocols

The following experiments provide methodology for assessing this compound's effects in SUP-B15 cells.

Cell Proliferation Assay (CCK-8 Colorimetry)

This protocol measures the inhibitory effect of this compound on cell proliferation [1].

  • Cell Preparation: Inoculate SUP-B15 cells in a logarithmic growth phase into a 96-well plate at a density of 6 × 10⁵ cells/L.
  • Drug Treatment: Prepare this compound at concentrations of 25, 12.5, 6.25, 3.12, 1.56, and 0.78 μmol/L. Include control wells (zero setting and blank control) with three replicate wells per group.
  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
  • Detection: Add 20 μL of CCK-8 solution to each well and incubate for 4 hours. Measure the absorbance of each well using an enzyme-labeled meter to determine cell viability.
Morphological Assessment of Apoptosis (Wright-Giemsa Staining)

This method assesses morphological changes associated with apoptosis after drug treatment [1].

  • Cell Preparation: Inoculate logarithmic-growth SUP-B15 cells into a 24-well plate.
  • Drug Treatment: Apply this compound at concentrations of 1.56, 0.78, and 0.39 μmol/L. Use three replicate wells for each concentration.
  • Incubation and Staining: Incubate cells in a 5% CO₂ incubator at 37°C. After the incubation period, harvest and stain the cells using the Wright-Giemsa method to visualize apoptotic morphology (e.g., cell shrinkage, chromatin condensation).

Mechanisms of Action & Signaling Pathways

This compound's efficacy stems from its action as a second-generation TKI that targets the BCR-ABL1 oncoprotein. Research into SUP-B15 cells reveals several critical pathways.

G cluster_TKI This compound Inhibition BCR_ABL BCR-ABL Oncogene Downstream Downstream Signaling (Proliferation/Survival) BCR_ABL->Downstream Activates Apoptosis Induced Apoptosis Downstream->Apoptosis Without Signal CD9 CD9 Protein CD9->Downstream Modulates p53 p53 Pathway CD9->p53 Knockdown Activates p53->Apoptosis Mediates TKI This compound (TKI) TKI->BCR_ABL Inhibits

Key pathways and modulation points in SUP-B15 cells. This compound directly inhibits BCR-ABL driven proliferation and survival signaling. CD9 knockdown and p53 activation enhance apoptosis.

  • Primary Mechanism: As a TKI, this compound's primary mechanism is the direct inhibition of the BCR-ABL tyrosine kinase, which is the driving oncogene in Ph+ ALL [1].
  • p53-Dependent Apoptosis: Inhibition of survivin (a protein often overexpressed in leukemia) in SUP-B15 cells increases cell death through a p53-dependent apoptotic pathway. This death can be rescued by inhibiting p53, confirming its central role [3].
  • Role of CD9: Knockdown of the surface protein CD9 in SUP-B15 cells suppresses proliferation and promotes apoptosis via a p53-dependent pathway. It also enhances the efficacy of chemotherapeutic drugs and imatinib [2].
  • Resistance Pathways: Note that SUP-B15 cells can develop non-mutational resistance independent of BCR-ABL, potentially involving activation of the AKT/mTOR signaling pathway [4].

Research Implications

The in vitro data suggests that this compound is a strong candidate for Ph+ ALL therapy, particularly due to its potent cell line inhibition and ability to penetrate the blood-brain barrier, which is crucial for preventing central nervous system relapse [1]. Combination strategies targeting CD9 or survivin, alongside TKIs, may further enhance treatment efficacy and overcome resistance [3] [2].

References

Flumatinib first-line treatment chronic myeloid leukemia chronic phase

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data

The following tables consolidate key efficacy and safety outcomes from a 2024 real-world study and the foundational phase III trial (FESTnd) [1].

Table 1: Comparative Molecular Response Rates (Real-World Study) [1]

Response Parameter Flumatinib (n=32) Imatinib (n=52) P-value
EMR at 3 months (BCR::ABL1 ≤10%) 96.7% 77.1% < 0.05
MMR at 6 months 68.2% 22.9% < 0.01
MMR at 12 months 90.0% 51.1% < 0.01
Median Time to MMR 6 months 18 months < 0.001
3-Year PFS 100% 98.1% > 0.05 (NS)
3-Year EFS 68.8% 55.8% > 0.05 (NS)
Grade 3-4 Hematologic AEs 21.9% 25.0% > 0.05 (NS)

Abbreviations: EMR, Early Molecular Response; MMR, Major Molecular Response (BCR::ABL1 ≤0.1% IS); PFS, Progression-Free Survival; EFS, Event-Free Survival; AE, Adverse Event; NS, Not Significant.

Table 2: Key Efficacy and Safety from the Phase III FESTnd Trial [2] [3]

Outcome Measure This compound 600 mg Imatinib 400 mg P-value
MMR at 12 months (Primary Endpoint) 33.7% 18.3% < 0.0001
MMR at 24 months 55.5% 38.9% < 0.0001
MR4 at 24 months 30.8% 12.7% < 0.0001
Any-grade Edema 13.9% 41.1% < 0.001

Pharmacokinetic Profile

A dedicated pharmacokinetic (PK) study in CML-CP patients provides insights into this compound's properties, which support its once-daily dosing [4].

Table 3: Key Pharmacokinetic Parameters of this compound [4]

Parameter This compound 400 mg (n=14) This compound 600 mg (n=15)
Time to Cmax (Tmax) 2 hours (median) 2 hours (median)
Apparent Terminal Half-life (t1/2) 16.0 - 16.9 hours 16.0 - 16.9 hours
Drug Accumulation Ratio (RacAUC) 4.1-fold 3.4-fold
Dose Proportionality Approximately dose-proportional increase in exposure (Cmax, AUC)

Key Findings from PK Study:

  • Rapid Absorption and Slow Elimination: this compound is rapidly absorbed, reaching peak plasma concentration in about 2 hours, and has a half-life of ~16 hours, supporting once-daily administration [4].
  • Exposure Accumulation: The significant accumulation ratio at steady-state indicates that the drug builds up to a higher concentration with repeated dosing, which is factored into the dosing regimen [4].
  • Active Metabolites: The two main metabolites, M1 (N-demethylate) and M3 (amide-bond hydrolytic), contribute to its overall pharmacological activity, with M1 having similar potency to the parent drug [4].

Mechanism of Action and Experimental Insights

This compound is a second-generation tyrosine kinase inhibitor (TKI) designed for potent and selective inhibition of the BCR-ABL1 oncoprotein.

G BCR_ABL1 BCR-ABL1 Oncoprotein Proliferation Uncontrolled Cell Proliferation & Survival BCR_ABL1->Proliferation Apoptosis Apoptosis & Disease Control BCR_ABL1->Apoptosis Leads to CML CML Pathogenesis Proliferation->CML This compound This compound Inhibition Potent ATP-binding Site Inhibition This compound->Inhibition Binds to Inhibition->BCR_ABL1 Inhibits

Diagram: this compound specifically targets the ATP-binding site of the BCR-ABL1 oncoprotein, inhibiting its constitutive tyrosine kinase activity and leading to apoptosis of CML cells.

Key Technical Aspects:

  • Enhanced Potency and Selectivity: this compound is a derivative of imatinib with structural optimizations, including a trifluoromethyl group, that allow for stronger hydrophobic interactions with residues in the ABL kinase domain (e.g., I293, L298, L354, V379). This results in greater potency and selectivity for BCR-ABL1 compared to imatinib [2] [3].
  • Activity Against Mutants: Preclinical in vitro studies indicate that this compound retains high potency against several common BCR-ABL1 mutant forms, including V299L, F317L, F317I, and M351T, which are often associated with resistance to other TKIs [2] [3].

Conclusion for Drug Development Professionals

  • Superior Efficacy: Consistently demonstrates faster and deeper molecular responses (MMR, MR4) compared to imatinib, a critical factor for achieving treatment-free remission goals [1] [2].
  • Favorable Safety: A manageable and distinct safety profile, with lower rates of edema, supports patient tolerability and adherence [1] [2] [3].
  • Optimized Pharmacology: A pharmacokinetic profile compatible with once-daily dosing and potent target inhibition provides a solid foundation for its clinical efficacy [4].

References

Comprehensive Application Notes and Protocols for Flumatinib Dosing in Chronic-Phase Chronic Myeloid Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Flumatinib mesylate is a novel, orally available second-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) that has demonstrated superior potency and selectivity compared to imatinib. Structurally, this compound is an optimized derivative of imatinib featuring trifluoromethyl and pyridine groups that strongly interact with residues I293, L298, L354, and V379 in the ABL kinase domain via enhanced hydrophobic interactions. This molecular optimization results in significantly potent inhibition of BCR-ABL1 kinase activity, with preclinical studies showing greater efficacy than both imatinib and nilotinib against wild-type BCR-ABL1 kinase. This compound received approval from China's National Medical Products Administration (NMPA) in late 2019 for first-line treatment of chronic-phase chronic myeloid leukemia (CML-CP) and has since been incorporated into real-world clinical practice both as first-line and later-line therapy.

The mechanistic basis for this compound's enhanced efficacy lies in its structural modifications that allow for more potent binding to the ABL kinase domain. The special pyridine group and trifluoromethyl group in this compound enable strong hydrophobic interactions with key residues in the ATP-binding pocket of BCR-ABL1, resulting in effective blockade of kinase autophosphorylation and subsequent signaling pathways that drive leukemogenesis. In vitro studies have demonstrated that this compound maintains activity against several BCR-ABL1 mutant forms, including V299L, F317L, F317I, and M351T mutations, though it does not inhibit the T315I mutation. This compound's pharmacokinetic and pharmacodynamic properties have been optimized to achieve rapid absorption, with peak concentrations occurring approximately 2 hours after administration, and a half-life of 16-17 hours that supports once-daily dosing.

Dosing Regimens and Comparative Efficacy Analysis

Recommended Dosing Strategies

The standard dosing for this compound in clinical practice involves once-daily oral administration, with the following established regimens:

  • First-line CML-CP treatment: 600 mg once daily
  • Alternative dosing: 400 mg once daily (particularly for patients experiencing toxicity)
  • Dose adjustment: Based on toxicity management, with possible reduction to 400 mg or 200 mg daily

In the pivotal phase III FESTnd study, the 600 mg dose demonstrated superior efficacy over imatinib 400 mg daily in newly diagnosed CML-CP patients, establishing this as the standard first-line regimen. Clinical decisions between 400 mg and 600 mg dosing should consider individual patient factors, including disease risk stratification, comorbidities, and tolerance profile. For patients requiring later-line treatment after failure of prior TKIs, the 600 mg dose is typically recommended regardless of the number of previous therapy lines.

Comparative Efficacy of 400 mg vs 600 mg Dosing

Table 1: Key Efficacy Endpoints by this compound Dose in First-Line CML-CP Treatment

Efficacy Parameter This compound 600 mg This compound 400 mg Imatinib 400 mg
3-month EMR (BCR-ABL1 ≤10%) 85% Not reported 80%
6-month MMR (BCR-ABL1 ≤0.1%) 50% Not reported 40%
12-month MMR 55% Not reported 50%
6-month MR4.0 (BCR-ABL1 ≤0.01%) 45% Not reported 5%
6-month MR4.5 (BCR-ABL1 ≤0.0032%) 35% Not reported 0%
12-month MR4.5 45% Not reported 10%
2-year Event-free Survival 70% Not reported 47%

The dose-response relationship for this compound is further evidenced by pharmacokinetic-pharmacodynamic correlations. In phase I and II studies, patients receiving the 600 mg dose achieved higher trough plasma concentrations and demonstrated superior molecular response rates compared to those receiving 400 mg. This correlation between drug exposure and efficacy provides the pharmacological rationale for recommending 600 mg as the standard first-line dose, particularly given the importance of achieving early and deep molecular responses in CML management.

Table 2: Later-line Efficacy of this compound 600 mg in TKI-Resistant/Intolerant CML-CP

Response Parameter Baseline Response Maintainers Baseline Non-Responders
Complete Hematologic Response 100% 86.4%
CCyR/MR2 98.9% 52.7%
Major Molecular Response 98.6% 49.6%
MR4/DMR 92.9% 23.5%

For patients receiving this compound as later-line therapy, the 600 mg dose has demonstrated substantial efficacy. A large real-world study of 336 CML-CP patients with resistance or intolerance to previous TKIs (median treatment duration 11.04 months) showed that this compound effectively maintained responses in patients who had achieved clinical responses at baseline, while also inducing new responses in a significant proportion of baseline non-responders. Higher response rates were observed in patients receiving this compound as second-line TKI, those with no resistance to prior second-generation TKIs, and those with BCR-ABL1 ≤10% at baseline.

Pharmacokinetic Profile and Dose Proportionality

Key Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been characterized in dedicated PK studies involving patients with CML-CP. Following single-dose administration, this compound is rapidly absorbed, reaching maximum plasma concentrations (C~max~) at a median time of 2 hours post-dose. The drug demonstrates dose-proportional exposure across the 400 mg to 600 mg dose range, with approximately linear increases in C~max~, AUC~0-t~, and AUC~0-∞~ observed with dose escalation.

Table 3: Pharmacokinetic Parameters of this compound After Single and Multiple Dosing

PK Parameter This compound 400 mg This compound 600 mg
T~max~ (hours) 2.0 2.0
Apparent t~1/2~ (hours) 16.0-16.9 16.0-16.9
R~ac~ C~max~ 4.1-fold 3.4-fold
R~ac~ AUC 4.1-fold 3.4-fold
Metabolites M1 (N-demethylate), M3 (amide-bond hydrolytic) M1 (N-demethylate), M3 (amide-bond hydrolytic)

This compound exhibits significant drug accumulation at steady state following multiple dosing, with accumulation ratios of approximately 4.1-fold and 3.4-fold for the 400 mg and 600 mg doses, respectively. This pattern of accumulation is consistent with the drug's elimination half-life of 16.0-16.9 hours, supporting once-daily dosing. The two primary metabolites of this compound, M1 (N-demethylate metabolite) and M3 (amide-bond hydrolytic metabolite), have been characterized, with M1 demonstrating similar pharmacological activity to the parent compound.

Food Effects and Distribution

Preclinical studies in rats have shown that this compound mesylate is widely distributed in tissues, with particularly high concentrations in the gastrointestinal tract, liver, kidney, and reproductive organs. Tissue concentrations in these organs typically exceed simultaneous plasma concentrations, reflecting extensive tissue distribution. The concomitant administration of this compound with a high-fat meal has been shown to increase the bioavailability of both this compound and its M1 metabolite, suggesting that consistent administration relative to meals may be important for maintaining stable drug exposure.

Safety Profile and Adverse Event Management

Comparative Safety Data

The safety profile of this compound has been characterized in both clinical trials and real-world studies, demonstrating generally manageable toxicity that differs in pattern from imatinib. In a propensity score-matched real-world comparison with imatinib, this compound-treated patients showed significantly lower incidence of certain non-hematologic adverse events, particularly edema and rash.

Table 4: Comparative Adverse Event Profiles of this compound vs Imatinib

Adverse Event This compound 600 mg (%) Imatinib 400 mg (%) p-value
Edema (any grade) 0 25 0.017
Rash (any grade) 0 25 0.035
ALT Elevation 15 0 0.072
Treatment Discontinuation (all causes) 6 patients 9 patients NS
Discontinuation due to Toxicity 3 patients 4 patients NS

The distinct adverse event profile of this compound includes a higher incidence of hepatic transaminase elevations but lower rates of fluid retention and dermatologic reactions compared to imatinib. Notably, cardiovascular events including QT prolongation and ventricular premature beats have been reported in a small subset of patients receiving this compound, with one study documenting a case of grade 3 QT prolongation with ventricular premature beat leading to treatment discontinuation.

Dose Modification and Adverse Event Management

Appropriate dose management is essential for optimizing long-term this compound treatment. Recommended dose modifications for adverse events include:

  • Grade 3-4 non-hematologic events: Interrupt this compound until resolution to Grade ≤1, then resume at 400 mg daily
  • Hematologic toxicity: Interrupt treatment until ANC ≥1.0×10^9^/L and platelets ≥50×10^9^/L, then resume at original dose; if recurrence, reduce to 400 mg daily
  • Hepatotoxicity: For Grade 3-4 transaminase elevations, interrupt treatment until ≤ Grade 1, then consider dose reduction to 400 mg
  • QTc prolongation: For >480 ms, interrupt treatment until <450 ms, then resume at reduced dose (400 mg) with enhanced monitoring

Proactive monitoring should include complete blood counts monthly for the first three months and periodically thereafter, liver function tests monthly for the first three months, and electrocardiograms at baseline and following dose changes. For patients with cardiac risk factors or electrolyte abnormalities, more frequent monitoring may be warranted.

Experimental Protocols and Methodologies

Pharmacokinetic Study Protocol

Objective: To evaluate the single-dose and multiple-dose pharmacokinetics of this compound 400 mg and 600 mg in patients with CML-CP.

Study Design:

  • Design: Open-label, pharmacokinetic study
  • Registration: ChiCTR2100044700 (chictr.org.cn)
  • Participants: 29 CML-CP patients (14 in 400 mg group, 15 in 600 mg group)
  • Inclusion Criteria: Adult patients (18-65 years) with CML-CP, no T315I mutation, adequate organ function, ECOG performance status 0-1
  • Exclusion Criteria: Inadequate cardiac, renal, hepatic function; electrolyte abnormalities; concomitant medications that inhibit or induce CYP3A4 or prolong QT interval

Dosing and Sampling:

  • Single-dose phase: Administration of this compound 400 mg or 600 mg on Day 1 after fasting, followed by 48-hour washout
  • Multiple-dose phase: Once-daily administration for 8 consecutive days (Days 4-11)
  • Blood sampling: Pre-dose and 0.5, 1, 2, 3, 4, 6, 8, 10, 24, 48, 72 hours post-dose for single-dose; additional samples at 96, 120, 144 hours post-last-dose for multiple-dose
  • Sample processing: 4 mL blood collected in heparin tubes, centrifuged at 2000g for 10 minutes at 4°C, plasma stored at -70°C

Analytical Method:

  • Technology: Liquid chromatography tandem mass spectrometry (LC-MS/MS)
  • Analytes: this compound, M1 metabolite (N-demethylate), M3 metabolite (amide-bond hydrolytic)
  • PK analysis: Noncompartmental analysis using R software (version 4.0.2) with PKNCA package
Efficacy Assessment Protocol

Response Criteria (according to ELN 2020 recommendations):

  • Complete Hematologic Response (CHR): Normalization of peripheral blood counts with no immature granulocytes
  • Complete Cytogenetic Response (CCyR): 0% Ph+ metaphases in bone marrow
  • Major Molecular Response (MMR): BCR-ABL1 IS ≤0.1%
  • MR4: BCR-ABL1 IS ≤0.01%
  • MR4.5: BCR-ABL1 IS ≤0.0032%

Monitoring Schedule:

  • Molecular monitoring: Q1-3 months until MMR achieved, then Q3-6 months
  • Cytogenetic monitoring: At 6 and 12 months, then annually if no CCyR
  • Mutation analysis: Upon failure or suboptimal response

Statistical Analysis:

  • Sample size justification: ≥12 patients per group per NMPA PK study guidelines
  • Efficacy analysis: Intention-to-treat population, with time-to-event analysis by Kaplan-Meier method
  • Response rates: Compared using chi-square or Fisher's exact test

The following diagram illustrates the pharmacokinetic study design and key parameters:

Clinical Applications and Clinical Decision Pathways

First-Line Treatment Considerations

For newly diagnosed CML-CP patients, this compound 600 mg daily represents an effective first-line treatment option based on demonstrated superiority over imatinib in achieving deeper molecular responses. The treatment algorithm for first-line CML-CP therapy should incorporate:

  • Risk stratification using Sokal or Hasford scores to identify high-risk patients who may benefit most from potent second-generation TKI therapy
  • Comorbidity assessment to evaluate potential contraindications, particularly cardiac conditions that may predispose to QT prolongation
  • Treatment goals discussion emphasizing the importance of early molecular response and deep molecular response for potential treatment-free remission

Real-world evidence supports the superior efficacy of this compound over imatinib in first-line setting, with significantly higher rates of MR4.0 (45% vs 5% at 6 months) and MR4.5 (35% vs 0% at 6 months). The earlier and deeper responses achieved with this compound may translate into higher eligibility for treatment discontinuation attempts in eligible patients who sustain deep molecular responses.

Later-Line Treatment Applications

For patients with resistance or intolerance to prior TKI therapy, this compound 600 mg daily demonstrates substantial efficacy, particularly when used as second-line therapy. Key considerations for later-line this compound use include:

  • Prior TKI exposure: this compound shows highest efficacy in patients with only imatinib resistance and no prior second-generation TKI failure
  • Mutation status: Assessment for BCR-ABL1 mutations, recognizing this compound's activity against V299L, F317L, F317I, and M351T mutations but lack of activity against T315I
  • Baseline BCR-ABL1 level: Patients with BCR-ABL1 ≤10% at baseline derive greater benefit from this compound

The following diagram illustrates the clinical decision pathway for this compound use in CML-CP:

Conclusion

This compound represents a potent therapeutic option for both newly diagnosed and treatment-experienced CML-CP patients. The recommended 600 mg once-daily dosing regimen demonstrates superior efficacy over imatinib 400 mg daily, particularly in achieving deeper molecular responses that may enable future treatment discontinuation in eligible patients. The dose-proportional pharmacokinetics and manageable safety profile support its use in long-term CML management.

While the 600 mg dose establishes the optimal efficacy-risk balance for most patients, the availability of 400 mg dosing provides flexibility for toxicity management without complete therapy interruption. Future research directions should include direct comparisons with other second-generation TKIs, exploration of treatment-free remission rates, and evaluation of this compound in combination therapies for high-risk disease.

Flumatinib combination chemotherapy Ph+ ALL VP Hyper-CVAD

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Notes for Flumatinib in Ph+ ALL

1. Therapeutic Regimens and Clinical Outcomes this compound is used in combination with chemotherapy. Common regimens include:

  • Induction: Typically combines this compound with a VP regimen (vincristine/vindesine and prednisone) [1].
  • Consolidation: Often employs more intensive cycles, such as Hyper-CVAD (parts A and B) or other regimens like CAM (cyclophosphamide, cytarabine, 6-mercaptopurine) [1] [2].
  • Chemotherapy-free Combination: An emerging regimen is VAF, which combines this compound with venetoclax and azacitidine, showing high efficacy with reduced chemotherapy-related toxicity [3].

Clinical outcomes from key studies are summarized in the table below.

Table 1: Summary of Efficacy from Key Clinical Studies

Study Design / Reference Patient Number Key Efficacy Endpoints Survival Outcomes

| Retrospective Analysis [1] | 29 | - Induced CR: 96.3%

  • 3-month MRD-: 91.3%
  • 6-month CMR: 73.3% | Median OS: 12 months Median PFS: 11 months | | Multicenter Retrospective [4] | 65 | - Post-inducement CR: 96.9%
  • CR with MRD-: 58.5% | 24-month OS: 87.4% 24-month EFS: 62.6% | | VAF Phase 2 Trial [3] | 20 | - CMR after 2 cycles: 78.9%
  • MMR or better after 2 cycles: 94.7% | Estimated 2-year OS: 88.7% Estimated 2-year RFS: 77.5% | | Vs. Dasatinib (Retrospective) [5] [6] | 43 (20 this compound, 23 Dasatinib) | - 3-month CMR: 75% (this compound) vs. 46.2% (Dasatinib)
  • 3-month MRD-: 90% (this compound) vs. 56.5% (Dasatinib) | No significant difference in OS/PFS reported |

2. Safety and Tolerability Profile The safety profile of this compound-based regimens is generally manageable and comparable to other second-generation TKIs [7] [4].

  • Most Common Hematologic Adverse Events: Myelosuppression is frequent but manageable. In studies, grade 3 or higher neutropenia (45-93.8%) and thrombocytopenia (20-76.9%) were common [1] [4] [3].
  • Common Non-Hematologic Adverse Events: Include liver function impairment and infections; these are typically tolerable and rarely lead to treatment discontinuation [1] [6].
  • Comparative Safety: One study noted that the this compound group exhibited fewer adverse reactions overall compared to the dasatinib group [5] [6].

3. Key Differentiating Properties of this compound

  • Blood-Brain Barrier Penetration: this compound demonstrates a high probability of crossing the blood-brain barrier. Concentration measurements show the order as bone marrow > serum > cerebrospinal fluid (CSF), whereas dasatinib's concentration in CSF was below the detection limit in one study [1]. This property is crucial for preventing central nervous system relapse.
  • Cellular Potency: Pharmacodynamic analysis on Ph+ ALL cell lines (SUP-B15) indicated that this compound exerted a more potent inhibitory effect compared to imatinib and dasatinib [1].

Detailed Experimental Protocols

1. Protocol: this compound with Hyper-CVAD/VP Chemotherapy This protocol is adapted from a clinical study using this compound-based chemotherapy for newly diagnosed Ph+ ALL [1].

  • This compound Dosing: 600 mg, administered orally once daily [4].
  • Induction Therapy:
    • This compound + VP regimen: Vincristine (or Vindesine) + Prednisone.
    • Begin TKI as soon as possible after diagnosis.
  • Consolidation Therapy: Alternate between cycles of Hyper-CVAD Part A and Part B.
    • Hyper-CVAD Part A (21-day cycle): Cyclophosphamide + Vincristine + Doxorubicin (or Pirarubicin) + Dexamethasone [1] [2].
    • Hyper-CVAD Part B (21-day cycle): Methotrexate + Cytarabine [1] [2].
    • Note: The specific dosing and scheduling of Hyper-CVAD components in the study were not fully detailed; the regimens above are based on standard Hyper-CVAD protocols [2].
  • Central Nervous System (CNS) Prophylaxis: Perform at least six triple intrathecal injections of methotrexate, cytarabine, and dexamethasone during treatment [1].

2. Protocol: Chemotherapy-Free VAF Regimen This protocol is from a prospective phase 2 trial investigating a chemotherapy-free combination for newly diagnosed Ph+ ALL [3].

  • Treatment Schedule (21-day cycles):
    • Azacitidine: 75 mg/m², subcutaneously, on Days 1-7.
    • Venetoclax: Administer orally with a ramp-up dose: 100 mg (Day 1), 200 mg (Day 2), 400 mg (Day 3), then maintain 400 mg from Day 4 to Day 21.
    • This compound: 600 mg, orally, daily from Day 4 onwards. It can be continued beyond the 28-day mark if hematological recovery permits.
  • Supportive Care:
    • Tumor Lysis Syndrome (TLS) Prophylaxis: For patients with high white blood cell counts (>20,000/μL), consider leukocytapheresis or hydroxyurea pretreatment.
    • Antimicrobial Prophylaxis: Administer antibacterial, antiviral, and antifungal therapy during neutropenia.
    • Growth Factor Support: Use of G-CSF (5 μg/kg) is permitted.

3. Experimental Methodology: TKI Concentration Detection This method describes how to monitor this compound concentrations in different biological compartments [1].

  • Timing: Collect trough concentration samples at 1, 2, and 3 months after treatment initiation.
  • Sample Collection: Draw 2 mL each of peripheral blood, bone marrow, and cerebrospinal fluid 30 minutes before the scheduled TKI dose.
  • Analysis: Measure this compound concentration in each sample. Calculate blood-brain barrier permeability using the formula: Concentration in CSF / Concentration in Serum.

4. Experimental Methodology: Cell Proliferation Assay (CCK-8) This in vitro protocol evaluates the inhibitory potency of TKIs on Ph+ ALL cell lines [1].

  • Cell Line: Use SUP-B15 Ph+ ALL cells in logarithmic growth phase.
  • Procedure:
    • Inoculate cells in a 96-well plate at a density of 6 × 10^5 cells/L.
    • Prepare drug concentrations:
      • This compound: 25, 12.5, 6.25, 3.12, 1.56, 0.78 μmol/L.
      • Dasatinib: 160, 80, 40, 20, 10, 5 μmol/L.
      • Imatinib: 40, 20, 10, 5, 2.5, 1.25 μmol/L.
    • Incubate the plate for 24 hours at 37°C with 5% CO₂.
    • Add 20 μL of CCK-8 solution to each well and incubate for another 4 hours.
    • Measure the absorbance with an enzyme-labeled meter to determine cell viability.

Signaling Pathways and Experimental Workflows

G BCR_ABL BCR-ABL Fusion Gene ConstitutiveSignaling Constitutive ABL1 Kinase Signaling BCR_ABL->ConstitutiveSignaling CellProliferation Uncontrolled Cell Proliferation ConstitutiveSignaling->CellProliferation Leukemia Ph+ ALL CellProliferation->Leukemia This compound This compound Inhibits ABL1 Kinase SignalBlocked Blocked Pro-Survival Signaling This compound->SignalBlocked Binds ABL1 Apoptosis Induced Apoptosis (Programmed Cell Death) SignalBlocked->Apoptosis

Diagram 1: this compound's mechanism of action in targeting the BCR-ABL-driven signaling pathway in Ph+ ALL.

G Start Patient with Newly Diagnosed Ph+ ALL Induction Induction Phase Start->Induction RegimenA This compound + VP (Vincristine, Prednisone) Induction->RegimenA Consolidation Consolidation Phase RegimenB Alternating Cycles of: Hyper-CVAD Part A & B Consolidation->RegimenB CNSProphy CNS Prophylaxis (Triple Intrathecal Therapy) Consolidation->CNSProphy Options Post-Remission Options Consolidation->Options Maintenance Maintenance / Transplant RegimenA->Consolidation HSCT Allo-HSCT (For Eligible Patients) Options->HSCT Continue Continue this compound & Consolidation Options->Continue HSCT->Maintenance Continue->Maintenance

Diagram 2: A simplified workflow of a combined modality treatment protocol for Ph+ ALL using this compound and chemotherapy.

Research Gaps and Future Directions

While the data for this compound is promising, several areas require further investigation:

  • Prospective Randomized Trials: Current comparative data mostly comes from retrospective studies [5] [6]. Large-scale, randomized trials comparing this compound head-to-head with other second-generation TKIs are needed.
  • Long-Term Outcomes: More data with longer follow-up periods is necessary to fully understand the long-term overall survival and persistence of responses [4].
  • Mechanisms of Resistance: Research indicates that mutations like T315I and Y253H are key drivers of relapse following this compound-based therapy [4]. Developing strategies to overcome this resistance is crucial.

References

Flumatinib therapeutic drug monitoring trough concentration

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Flumatinib Therapeutic Drug Monitoring

1. Key Pharmacokinetic Parameters for TDM The table below summarizes steady-state pharmacokinetic parameters of this compound from a study in patients with chronic phase CML (CP-CML), which can serve as preliminary references for TDM [1].

Parameter This compound 400 mg (n=14) This compound 600 mg (n=15)
Dosing Regimen Single and multiple doses, once daily Single and multiple doses, once daily
Time to Cmax (Tmax) Median 2 hours post-dose Median 2 hours post-dose
Apparent Terminal Half-life (t1/2) 16.0 - 16.9 hours 16.0 - 16.9 hours
Accumulation Ratio (RacAUC) Approximately 4.1-fold Approximately 3.4-fold
Metabolites M1 (N-desmethyl this compound, pharmacologically active), M3 (inactive) M1 (N-desmethyl this compound, pharmacologically active), M3 (inactive)
Key Finding Exposure increased in an approximately dose-proportional manner Exposure increased in an approximately dose-proportional manner

2. Tissue Distribution and Blood-Brain Barrier Penetration A study on Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) revealed a unique tissue distribution profile for this compound. The concentration order was found to be bone marrow > serum > cerebrospinal fluid (CSF), suggesting this compound has a high probability of crossing the blood-brain barrier, which is a significant consideration for preventing central nervous system leukemia [2].

3. Critical Drug-Drug Interactions this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [3].

  • Inhibitors: Concomitant use with strong CYP3A4 inhibitors, such as the antifungal drug isavuconazole, can significantly raise this compound plasma concentrations. A study in rats showed isavuconazole greatly increased this compound's AUC(0-t) and Cmax while decreasing its clearance (CLz/F) [3].
  • Implication: When this compound is co-administered with CYP3A4 inhibitors, TDM is crucial to avoid overexposure and potential toxicity. Conversely, inducers of CYP3A4 may reduce this compound concentrations, leading to suboptimal efficacy.

4. Correlation with Clinical Response While definitive therapeutic trough concentrations for this compound are not yet established, evidence suggests a positive relationship between drug exposure and efficacy. In a phase 1 study with CML-CP patients, a higher early molecular response rate was observed in the 600 mg dosing group, which achieved higher trough plasma concentrations [1].

Experimental Protocol for TDM

This protocol outlines the methodology for measuring this compound and its major metabolite concentrations in human plasma, based on techniques used in published pharmacokinetic studies [1] [3].

1. Sample Collection and Timing

  • Sample Type: Peripheral blood (2 mL) collected in heparinized tubes [2] [1].
  • Timing: For trough concentration (C~min~) monitoring, collect samples immediately before the next scheduled dose at steady-state (e.g., on Day 11 after multiple once-daily doses) [1].
  • Processing: Centrifuge blood samples at 2000g for 10 minutes at 4°C. Transfer the plasma and store at -70°C until analysis [1].

2. Sample Analysis via UPLC-MS/MS The following workflow details the analytical steps for quantifying this compound and M1.

Start Plasma Sample Step1 Protein Precipitation with cool acetonitrile Start->Step1 Step2 Centrifuge at 13,000 rpm for 5 min Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 UPLC-MS/MS Analysis Step3->Step4 Step5 Quantification via MRM Mode Step4->Step5 End Concentration Data Step5->End

Figure 1: Experimental workflow for quantifying this compound and its metabolite M1 in plasma samples.

  • Chromatography [3]:
    • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7-μm).
    • Mobile Phase: (A) 0.1% formic acid in water; (B) Acetonitrile.
    • Gradient: 90% A to 10% A over 1 minute, hold for 0.5 minutes, then re-equilibrate.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 40°C.
  • Mass Spectrometry [3]:
    • Ionization: Positive electrospray ionization (ESI+).
    • Mode: Multiple Reaction Monitoring (MRM).
    • Transitions:
      • This compound: m/z 563.1 → 463.0
      • Metabolite M1: m/z 549.3 → 462.9
      • Internal Standard (e.g., Dasatinib): m/z 488.0 → 401.1

3. Data and Quality Control

  • Calibration Curve: Prepare and analyze a series of standard concentrations of this compound and M1 in control plasma to create a linear calibration curve.
  • Quality Controls: Analyze low, medium, and high concentration quality control (QC) samples in each batch to ensure accuracy and precision.

Conclusion and Future Directions

Current evidence supports the feasibility of TDM for this compound, with established PK parameters and a robust UPLC-MS/MS protocol. Future work should focus on:

  • Defining a formal target therapeutic range for trough concentrations through prospective clinical studies.
  • Further investigating the exposure-response and exposure-toxicity relationships.
  • Validating the clinical utility of TDM in diverse patient populations, including those taking multiple medications.

References

Quantitative Data on Flumatinib's CNS Penetration and Clinical Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key findings from recent studies regarding flumatinib's concentration in different body compartments and associated clinical outcomes in Ph+ ALL.

Aspect Key Findings Source / Study Context
Compartment Concentration Order of concentration: Bone marrow > Serum > Cerebrospinal fluid (CSF) [1]. Analysis of patient samples (Peripheral blood, bone marrow, and CSF) [1].
CSF Penetration Capability "High probability to cross the blood-brain barrier"; detectable in CSF [1]. Comparative analysis with imatinib and dasatinib; dasatinib CSF concentration was lower than the detection limit in this study [1].

| Clinical Efficacy (CR & MRD) | CR rate: 95.2%-96.9% post-induction [2] [3]. MRD- rate: 66.1%-82.6% at 1 month; up to 95.6% by 3 months [1] [3]. | Multicenter studies of this compound-based first-line therapy in newly diagnosed Ph+ ALL patients [2] [1] [3]. | | Impact on Survival | 1-year OS: 92.5% [3]. 2-year OS: 87.4% [2]. | Prospective and retrospective clinical trials with median follow-up of 14-23 months [2] [3]. | | Comparative CNS Prophylaxis | Superior 3-month complete molecular response (CMR) and MRD negativity vs. dasatinib (75% vs. 46.2%, and 90% vs. 56.5%, respectively) [4] [5]. | A retrospective study comparing this compound (n=20) and dasatinib (n=23) combined with chemotherapy [4] [5]. |

Mechanism of Action and Distribution Pathway

This compound's potential for CNS prophylaxis stems from its molecular mechanism and distribution properties. The diagram below illustrates this pathway.

G OralAdmin Oral Administration of this compound SystemicAbs Systemic Absorption into Bloodstream OralAdmin->SystemicAbs BBB Crosses Blood-Brain Barrier (BBB) SystemicAbs->BBB BoneMarrow High Distribution to Bone Marrow SystemicAbs->BoneMarrow  Preferential CSFPenet Distribution into Cerebrospinal Fluid (CSF) BBB->CSFPenet BCRABL Inhibition of BCR-ABL Tyrosine Kinase in CNS CSFPenet->BCRABL Apoptosis Induces Apoptosis of Leukemic Cells BCRABL->Apoptosis CNSProphylaxis Contributes to CNS Prophylaxis Apoptosis->CNSProphylaxis

Experimental Protocols for this compound Application

Here are detailed methodologies for key experiments and clinical protocols from the research.

Protocol 1: Clinical Treatment Protocol for Ph+ ALL (VIP-based regimen)

This protocol is adapted from a prospective Phase II study (RJ-ALL2020.2A) [3].

  • 1. Patient Eligibility: Adults (18-65 years) with newly diagnosed Ph+ ALL and adequate organ function [3].
  • 2. Treatment Regimen:
    • This compound Dosage: 600 mg, administered orally once daily [3].
    • Combination Chemotherapy: The VIP regimen, which includes Vincristine, Idarubicin, and Prednisone [3].
    • CNS Prophylaxis: Regular intrathecal therapy administered after remission induction. The specific protocol typically involves triple intrathecal therapy with methotrexate, cytarabine, and dexamethasone [1] [4].
  • 3. Efficacy Monitoring:
    • Minimal Residual Disease (MRD): Assessed using multiparameter flow cytometry (MFC) and quantitative PCR (RT-qPCR) for BCR-ABL1 transcripts [3].
    • Response Criteria: Complete remission (CR), MRD negativity (MFC < 10⁻⁴), and complete molecular response (CMR; BCR-ABL1 transcript < 10⁻⁵) [3].
  • 4. Subsequent Therapy: Allogeneic hematopoietic stem cell transplantation (allo-HSCT) is recommended for eligible patients [3].
Protocol 2: Methodology for Measuring this compound Concentration in Body Compartments

This protocol details the experimental method used to determine this compound levels in serum, bone marrow, and CSF [1].

  • 1. Sample Collection:
    • Timing: Collect trough concentration samples immediately before the next scheduled drug dose [1].
    • Samples: Simultaneously collect 2 mL each of peripheral blood, bone marrow, and cerebrospinal fluid [1].
    • Processing: Centrifuge blood samples, then store all plasma and CSF samples at -70°C until analysis [1].
  • 2. Concentration Analysis:
    • Technique: Use Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) to quantify this compound concentrations [1] [6].
  • 3. Data Calculation:
    • CSF Penetration Ratio: Calculate using the formula: Concentration of this compound in CSF / Concentration of this compound in serum from samples collected at the same time [1].

Key Considerations for Protocol Development

When designing application protocols for this compound, consider these practical points derived from the studies:

  • Safety Profile: this compound-based regimens are generally well-tolerated. Common adverse events are primarily grade 1-2 non-hematological events and grade 3-4 hematological toxicities (e.g., neutropenia, thrombocytopenia) likely related to concomitant chemotherapy [2] [3].
  • Role of Intrathecal Therapy: Even in studies using this compound, standard intrathecal chemotherapy remains a core component of CNS prophylaxis protocols [1] [4] [3]. This compound is viewed as a systemic supplement to this local therapy.
  • Mutation Monitoring: Regular screening for ABL1 kinase domain mutations is crucial. The T315I mutation is a common mechanism of relapse and resistance to this compound [2] [3]. Patients with this mutation may require a switch to a third-generation TKI like ponatinib or olverembatinib [4].

Conclusion

Current evidence indicates that this compound has promising potential to contribute to CNS prophylaxis in Ph+ ALL due to its ability to penetrate the CSF. Its integration into clinical protocols, alongside conventional intrathecal chemotherapy, is associated with high rates of deep molecular remission and improved survival outcomes. Future research with direct comparisons of CNS relapse rates in larger patient cohorts will further solidify its role in this setting.

References

Flumatinib post-allogeneic hematopoietic stem cell transplantation maintenance

Author: Smolecule Technical Support Team. Date: February 2026

The Established Role of FLT3 Inhibitors as Post-Transplant Maintenance

For patients with FLT3-ITD mutated Acute Myeloid Leukemia (AML), maintenance therapy with an FLT3 inhibitor after allogeneic Hematopoietic Stem Cell Transplantation (allo-HSCT) is a strategy to reduce the high risk of relapse [1].

Recent studies demonstrate significant benefits with different FLT3 inhibitors:

FLT3 Inhibitor Study Type & Date Key Efficacy Findings Impact on Survival
Gilteritinib [2] Retrospective (2025); 80 matched patients 3-year relapse incidence: 25.0% (vs. 55.0% in control) Significantly improved Overall Survival (OS) and Relapse-Free Survival (RFS)
Sorafenib [1] Phase III RCT (2021) 2-year relapse rate: 11.9% (vs. 31.6% in control) Significantly improved OS (82.1% vs. 68.0%)
Midostaurin [1] Phase II RCT (Preliminary) 18-month Leukemia-Free Survival: 89% (vs. 76% in control) Data demonstrates reduced risk of relapse

The following diagram outlines the general treatment workflow and the points where maintenance therapy is integrated.

Start FLT3-ITD AML Diagnosis Ind Induction Chemotherapy ± FLT3 Inhibitor Start->Ind CR Achieve Complete Remission (CR) Ind->CR HSCT Allogeneic HSCT CR->HSCT Maint Post-Transplant Maintenance with FLT3 Inhibitor HSCT->Maint Monitor Long-term Monitoring Maint->Monitor Maint_Note (Typically starts 30-60 days post-HSCT) Maint->Maint_Note Stop End of Protocol Monitor->Stop

Key Considerations for Protocol Design

When designing a maintenance protocol, several factors require careful attention.

  • Patient Selection: This strategy is most critical for patients with FLT3-ITD mutated AML, particularly those with relapsed or refractory disease before transplant or other high-risk features [2] [1]. Co-mutations in myelodysplasia-related genes (e.g., ASXL1, RUNX1) or DNMT3A may predict for poorer outcomes and could influence therapy decisions [3].
  • Treatment Initiation and Dosing: Maintenance typically begins after engraftment and once acute Graft-versus-Host Disease (GVHD) is controlled, often around 30-60 days post-transplant [1]. Dosing should follow clinical trial data where available, sometimes starting at a lower dose that is gradually escalated to the target dose to improve tolerability.
  • Safety and Toxicity Monitoring: Key areas for monitoring include myelosuppression (manage with dose holds/reductions), hepatic and renal function, and GVHD, as some inhibitors may modulate immune activity [2] [1]. The following diagram illustrates the primary mechanism of action and potential resistance pathways of FLT3 inhibitors.

FLT3 FLT3-ITD Mutation Dimer Ligand-Independent Dimerization FLT3->Dimer Signal Constitutive Signaling (STAT5, MAPK, PI3K/AKT) Dimer->Signal Prolif Uncontrolled Proliferation Signal->Prolif Resist Potential Resistance Mechanisms: • On-target FLT3 mutations (e.g., F691L) • Off-target activation of  alternative pathways (e.g., Ras/MAPK) Prolif->Resist Inhibit FLT3 Inhibitor (e.g., Gilteritinib, Sorafenib) Block Blocks ATP-binding site Inhibits downstream signaling Inhibit->Block Binds Block->Signal Inhibits

Conclusion and Research Gaps

The use of FLT3 inhibitors like gilteritinib and sorafenib as post-transplant maintenance is strongly supported by evidence showing significant reductions in relapse and improvements in survival [2] [1]. However, the optimal duration of therapy and the management of long-term tolerance are areas of ongoing research.

I hope this information on the general principles of FLT3 inhibitor maintenance therapy is helpful for your research. Would you like me to provide more detailed information on the specific monitoring protocols or management of adverse events for the established FLT3 inhibitors?

References

Flumatinib Application Notes and Protocols for Imatinib-Resistant CML

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Flumatinib is a second-generation tyrosine kinase inhibitor (TKI) with greater selectivity and potency against BCR-ABL1 kinase compared to imatinib [1]. Its chemical structure features a special pyridine group and a trifluoromethyl group that strongly interact with residues I293, L298, L354, and V379 in the ABL kinase via hydrophobic interactions, enhancing its inhibitory potency [1] [2]. In vitro studies demonstrate that this compound maintains high potency against several mutant BCR-ABL1 kinases, including V299L, F317L, F317I, and M351T mutations [1], making it a viable option for managing certain cases of imatinib resistance.

Treatment Protocol and Dosing Strategy

Patient Selection Criteria
  • Indication: Chronic-phase Philadelphia chromosome-positive CML (CML-CP) with resistance or intolerance to prior TKI therapy, particularly imatinib [1] [2]
  • Line of Therapy: Second-line to fourth-line treatment [1]
  • Key Beneficial Subgroups: Patients without previous second-generation TKI resistance, those with only imatinib resistance, and those maintaining some response to last TKI therapy [1]
Dosing and Administration
  • Standard Dosage: 600 mg orally once daily [1] [2]
  • Dose Modification: Based on clinician assessment and tolerability [1]
  • Treatment Duration: Continue until disease progression or unacceptable toxicity [1]

Table 1: this compound Dosing Protocol Overview

Aspect Protocol Specification
Indication CML-CP resistant/intolerant to prior TKI therapy
Standard Dose 600 mg once daily
Dose Adjustment Permitted based on toxicity and response
Administration Oral, with or without food
Treatment Duration Continuous until progression or intolerance

Efficacy Data and Response Assessment

Overall Efficacy in Later-Line Therapy

Clinical studies demonstrate that this compound maintains and achieves significant response rates in imatinib-resistant patients. A real-world study of 336 patients with CML-CP treated with this compound as second- to fourth-line therapy showed robust efficacy [1] [2]:

Table 2: Efficacy Outcomes of this compound in Later-Line Therapy (n=336)

Response Parameter Response Maintenance in Patients with Baseline Response Response Achievement in Patients without Baseline Response
Complete Hematologic Response (CHR) 100% 86.4%
Complete Cytogenetic Response (CCyR) or MR2 98.9% 52.7%
Major Molecular Response (MMR) 98.6% 49.6%
MR4/Deep Molecular Response (DMR) 92.9% 23.5%
Subgroup Analysis and Predictive Factors

Analysis of specific patient subgroups reveals particularly favorable outcomes for certain populations [1]:

  • Second-line use: Higher CCyR/MR2, MMR, and MR4/DMR rates compared to later lines
  • Prior imatinib resistance only: Superior response rates versus resistance to second-generation TKIs
  • BCR::ABL1 ≤10% at baseline: Associated with better molecular response rates

A separate study of 58 evaluable CML-CP patients showed that 52% achieved MMR during a 1-year follow-up after switching to this compound, with BCR-ABL1 (IS) levels >10% decreasing from 48% at baseline to 26% at 12 months [3]. For the imatinib-resistant/intolerant subgroup (n=20), MMR rates reached 44% [3].

Safety and Tolerability Profile

Adverse Event Management

This compound demonstrates a generally tolerable safety profile in the later-line setting, with adverse events (AEs) consistent with those observed in first-line therapy [1]. Most AEs are low-grade and manageable:

  • Common AEs: Include diarrhea, rash, and eye edema, primarily Grade 1 [3]
  • Monitoring Recommendations: Regular assessment of complete blood counts, liver function tests, and electrolyte levels
  • Dose Modification: Implemented for Grade ≥3 adverse reactions per clinician judgment [1]

Experimental Protocols for Resistance Assessment

Molecular Response Monitoring Protocol

Objective: To quantitatively monitor BCR-ABL1 transcript levels for assessing treatment response.

Methodology:

  • Sample Collection: Peripheral blood collected in EDTA tubes at baseline, 3, 6, and 12 months, then every 3-6 months thereafter [1]
  • RNA Extraction: Isolate total RNA using standardized methods
  • Reverse Transcription: Convert RNA to cDNA using reverse transcriptase
  • Quantitative PCR: Perform using internationally standardized assays with normalization to control genes
  • Result Reporting: Express BCR-ABL1 transcript levels on International Scale (IS)

Response Criteria [1]:

  • Complete Hematologic Response (CHR): Normalization of peripheral blood counts
  • Complete Cytogenetic Response (CCyR): 0% Ph+ metaphases in bone marrow
  • Major Molecular Response (MMR): BCR-ABL1 IS ≤0.1%
  • Deep Molecular Response (DMR): MR4 (BCR-ABL1 IS ≤0.01%) or MR4.5 (BCR-ABL1 IS ≤0.0032%)
Mutation Analysis Protocol

Objective: To identify BCR-ABL1 kinase domain mutations conferring TKI resistance.

Methodology:

  • Sample Preparation: RNA or genomic DNA from peripheral blood or bone marrow
  • Amplification: PCR amplification of ABL kinase domain
  • Sequencing: Sanger sequencing or next-generation sequencing of amplified products
  • Analysis: Compare with wild-type sequence to identify mutations

Indications for Testing [4]:

  • Failure to achieve expected molecular milestones
  • Loss of previously achieved response
  • Significant rise in BCR-ABL1 transcript levels

Signaling Pathways and Mechanisms of Action

G This compound Inhibits BCR-ABL Oncogenic Signaling This compound This compound BCRABL BCRABL This compound->BCRABL Inhibits Proliferation Proliferation BCRABL->Proliferation Activates Apoptosis Apoptosis BCRABL->Apoptosis Suppresses Survival Survival BCRABL->Survival Promotes

This compound functions through competitive inhibition at the ATP-binding site of the BCR-ABL oncoprotein, preventing phosphorylation of proteins involved in BCR-ABL signal transduction and subsequently inducing apoptosis in BCR-ABL-expressing hematopoietic cells [4]. This mechanism is particularly effective in overcoming certain forms of imatinib resistance, including some kinase domain mutations that do not affect drug binding.

Conclusion and Clinical Implications

This compound represents an effective therapeutic option for imatinib-resistant CML-CP patients, particularly when used as second-line therapy. Its enhanced potency against BCR-ABL1 and favorable safety profile make it suitable for long-term management. The high response rates in imatinib-resistant patients without previous second-generation TKI failure position this compound as a valuable sequential therapy in the CML treatment algorithm [1]. Regular molecular monitoring and appropriate response assessment are critical for optimizing treatment outcomes.

References

Flumatinib laboratory detection method LC-MS/MS plasma concentration

Author: Smolecule Technical Support Team. Date: February 2026

Flumatinib LC-MS/MS Analysis: Application Notes & Protocol

This document provides a detailed procedure for the simultaneous quantification of this compound and its two major metabolites, M1 and M3, in human plasma. The method is based on a published and validated protocol [1] [2].

Introduction and Background

This compound is a potent second-generation BCR-ABL tyrosine kinase inhibitor used for treating chronic myelogenous leukemia (CML) [3]. Its two major circulating metabolites are N-desmethyl this compound (M1) and the amide hydrolysis product (M3) [1]. Monitoring the plasma concentrations of the parent drug and its metabolites is crucial for pharmacokinetic (PK) studies and therapeutic drug monitoring. The method described here is rapid, specific, sensitive, and has been successfully applied in clinical PK studies of CML patients [1].

Experimental Protocol

2.1 Equipment and Reagents

  • LC-MS/MS System: Liquid chromatography system coupled with a tandem mass spectrometer.
  • Analytical Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm or equivalent) [1].
  • Chemicals: this compound, metabolite M1, metabolite M3, and internal standard (HHGV-E or Diazepam [4]) reference standards. HPLC-grade methanol, ammonium acetate, and formic acid.
  • Biological Matrix: Human plasma.

2.2 Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma sample into a microcentrifuge tube.
  • Add a fixed volume of the internal standard (IS) working solution.
  • Add methanol (as the protein precipitation solvent) to a total volume of 200 µL.
  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
  • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 5-10 minutes to pellet the precipitated proteins.
  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis [1].

2.3 Liquid Chromatography Conditions The following conditions achieve a total run time of 4.2 minutes, enabling high sample throughput.

  • Mobile Phase: Isocratic elution with a mixture of Methanol : 5mM Ammonium Acetate : Formic Acid (60:40:0.4, v/v/v) [1].
  • Flow Rate: 0.4 mL/min [1].
  • Injection Volume: 5-10 µL (as per system suitability).
  • Column Temperature: Maintained at ambient temperature or 40°C (typical for LC-MS).

2.4 Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Ion Transitions (m/z): The table below lists the specific precursor-to-product ion transitions monitored for each analyte.

Table 1: MRM Transitions for this compound and Metabolites

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound 563 463 [1]
Metabolite M1 549 463 [1]
Metabolite M3 303 175 [1]
Internal Standard (HHGV-E) 529 429 [1]
Method Validation Summary

The method was validated according to standard bioanalytical guidelines, with key parameters summarized below.

Table 2: Method Validation Data

Validation Parameter This compound Metabolite M1 Metabolite M3
Linear Range 0.400 - 400 ng/mL 0.100 - 100 ng/mL 0.200 - 200 ng/mL
Precision (Intra-day & Inter-day RSD) < 8.5% < 9.8% < 10.6%
Accuracy (Relative Error) Within ± 2.2% Within ± 6.0% Within ± 9.9%
Application in a Clinical Pharmacokinetic Study

This validated method was applied in a clinical study to characterize the pharmacokinetics of this compound in patients with chronic phase CML (CML-CP) [5] [6].

4.1 Study Design

  • Dosing: Patients were administered a single oral dose of this compound (400 mg or 600 mg) on Day 1, followed by a 2-day washout period and then 8 consecutive days of once-daily dosing [5] [6].
  • Sample Collection: Blood samples were collected at pre-dose and at multiple time points up to 144 hours after the last dose. Plasma was separated and stored at -70°C until analysis [5] [6].

4.2 Key Pharmacokinetic Findings The LC-MS/MS analysis successfully determined the concentration-time profiles for this compound and its metabolites. Key findings included:

  • Rapid Absorption: this compound reached its maximum plasma concentration (C~max~) at a median time (T~max~) of 2 hours after a single oral dose [5] [6].
  • Slow Elimination: The mean apparent terminal half-life (t~1/2~) was between 16.0 to 16.9 hours [5] [6].
  • Dose Proportionality: this compound exposure (C~max~ and AUC) increased in an approximately dose-proportional manner from 400 mg to 600 mg [5] [6].
  • Drug Accumulation: There was significant drug accumulation at steady state—approximately 4.1-fold and 3.4-fold for the 400 mg and 600 mg doses, respectively [5] [6].

The workflow below summarizes the analytical and clinical application process.

G SamplePrep Sample Preparation (Protein Precipitation with Methanol) LC_Separation LC Separation C18 Column, 4.2 min run Isocratic: MeOH/NH₄OAc/HCOOH SamplePrep->LC_Separation MS_Detection MS/MS Detection ESI+ MRM Mode LC_Separation->MS_Detection Data_Analysis Data Analysis & PK Calculation MS_Detection->Data_Analysis Clinical_App Clinical Application PK Study in CML Patients Data_Analysis->Clinical_App

References

Flumatinib management of adverse events diarrhea liver enzyme elevation

Author: Smolecule Technical Support Team. Date: February 2026

Flumatinib Application Notes: Managing Key Adverse Events

This compound is a second-generation BCR-ABL tyrosine kinase inhibitor (TKI) approved in China for Philadelphia chromosome-positive chronic myeloid leukemia (CML). While demonstrating promising efficacy, its adverse event profile requires proactive management [1] [2]. The most common non-hematological AEs include gastrointestinal events and liver function abnormalities [3] [4] [5].

The table below summarizes the incidence and grading of key adverse events from recent studies:

Adverse Event Incidence (Range across studies) Most Common Severity Remarks
Diarrhea 18% - 34% [6] [5] Grade 1-2 [6] [5] Most commonly reported AE; rarely leads to discontinuation [6].
Liver Enzyme Elevation (e.g., ALT/AST) ~15% (any grade) [3] Not fully specified Appears more frequent with this compound than Imatinib [3].
Rash ~12% [5] Grade 1-2 [5] Less frequent than with Imatinib (25%) [3].
Thrombocytopenia 7% - 12% [5] Grade 3/4 in ~7% [5] Most common hematological AE of grade 3/4 [5].
Management Protocol for Diarrhea

Diarrhea is one of the most frequently observed AEs but is typically low-grade and manageable.

  • Assessment and Monitoring:
    • Grading: Use NCI CTCAE (v4.03 or v5.0) for standardized assessment [1] [5].
    • Documentation: Record the frequency, consistency, and duration of diarrhea at each patient visit.
  • Prophylactic Measures:
    • Administration with Food: Advise patients to take this compound with food to minimize gastrointestinal upset [4].
    • Dietary Advice: Recommend a bland diet (e.g., BRAT diet - bananas, rice, applesauce, toast) and increased fluid intake to prevent dehydration during episodes.
  • Interventional Strategies:
    • Grade 1 (Mild): Continue this compound at current dose. Manage with supportive care, including anti-motility agents like loperamide as needed [4].
    • Grade 2 (Moderate): If symptomatic, consider temporary dose interruption until resolution to Grade ≤1. Re-escalate the dose once symptoms are controlled.
    • Grade 3/4 (Severe/Life-threatening): Immediately interrupt this compound treatment. Initiate intensive supportive care, including fluid and electrolyte replacement. After recovery, consider re-initiating this compound at a reduced dose (e.g., 400 mg) [4]. Permanent discontinuation is rarely required [6].
Management Protocol for Liver Enzyme Elevation

Elevations in alanine transaminase (ALT) and aspartate transaminase (AST) have been observed and require regular monitoring.

  • Assessment and Monitoring:
    • Baseline Testing: Conduct liver function tests (LFTs)—including ALT, AST, Alkaline Phosphatase, and bilirubin—before initiating therapy [4].
    • Regular Monitoring: Perform LFTs regularly throughout treatment, such as monthly for the first 3 months and periodically thereafter [4].
  • Interventional Strategies:
    • Grade 1 (ALT/AST > ULN - 3.0 x ULN): Continue this compound at current dose and monitor LFTs more frequently.
    • Grade 2 (ALT/AST > 3.0 - 5.0 x ULN): Continue this compound and monitor weekly until LFTs return to Grade ≤1. If persistent, consider dose interruption.
    • Grade 3 (ALT/AST > 5.0 - 20.0 x ULN): Interrupt this compound dosing immediately. Monitor LFTs closely. After recovery to Grade ≤1, consider re-initiating treatment at a reduced dose (400 mg) [4].
    • Grade 4 (ALT/AST > 20.0 x ULN): Permanently discontinue this compound [4].
  • General Considerations:
    • Rule out other causes of liver injury (e.g., viral hepatitis, other hepatotoxic medications).
    • Patients should report symptoms like jaundice (yellowing of skin/eyes), dark urine, or abdominal pain immediately [4].

Workflow for Adverse Event Management

The following diagram outlines the logical workflow for managing these AEs, from identification to resolution.

G cluster_0 Assessment & Grading Start Identify AE (Diarrhea or Liver Enzyme Elevation) Grade Grade AE per CTCAE Start->Grade Monitor Regular Monitoring (e.g., LFTs, Symptoms) Start->Monitor Proactive Monitoring G1 Grade 1 Grade->G1 G2 Grade 2 Grade->G2 G3G4 Grade 3/4 Grade->G3G4 Grade 3/4 Monitor->Start Action1 Continue this compound Supportive Care G1->Action1 Action2 Consider Temporary Dose Interruption G2->Action2 Action3 Interrupt this compound Provide Supportive Care G3G4->Action3 Resolve AE Resolves to Grade ≤1? Action2->Resolve Action3->Resolve Rechallenge Consider Rechallenge at Reduced Dose Resolve->Rechallenge Yes PermanentlyStop Permanently Discontinue Resolve->PermanentlyStop No (or Grade 4 Liver Toxicity)

Conclusion

Successful management of this compound therapy hinges on a proactive and structured approach to adverse events. Most AEs, including diarrhea and liver enzyme elevations, are low-grade and manageable with supportive care, dose modifications, and close monitoring, allowing the majority of patients to continue benefiting from treatment [1] [2] [6]. Integrating these monitoring and management protocols into clinical practice is essential for optimizing patient outcomes.

References

Real-World Application of Flumatinib in Ph+ Leukemias: Efficacy, Safety, and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Flumatinib is a potent, China-developed second-generation tyrosine kinase inhibitor (TKI) selectively targeting the BCR-ABL fusion protein, which is the primary oncogenic driver in Philadelphia chromosome-positive (Ph+) leukemias, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) [1]. Its molecular structure, an optimized derivative of imatinib, contributes to its increased potency and selectivity [2]. Preclinical data indicate that this compound also exhibits inhibitory activity against PDGFR and KIT kinases, and it has shown potential to overcome drug resistance conferred by certain activation loop mutations in these kinases, suggesting a broader therapeutic utility [3].

The drug's approval and subsequent real-world use have provided substantial evidence for its efficacy not only as a first-line treatment for CML but also in later-line settings and for Ph+ ALL [2]. This document consolidates the latest real-world evidence (RWE) and provides a detailed experimental protocol for assessing this compound's efficacy and safety in a clinical research setting, with a focus on single-center study design.

Comprehensive Efficacy Data from Real-World Studies

Real-world studies provide critical insights into this compound's performance outside of controlled clinical trials. The data below summarize its efficacy across different disease types and treatment lines.

Table 1: Efficacy of this compound in First-Line and Later-Line Treatment of CML

Treatment Context Study Design Key Efficacy Endpoints Reported Rates
CML-CP, First-Line [4] Single-center retrospective (n=141 total; subset as 1st-line) 12-month MMR rate 69.4%
CML-CP, Later-Line [2] Multicenter retrospective (n=336) CCyR/MR2 (in non-responders at baseline) 52.7%
MMR (in non-responders at baseline) 49.6%
MR4/DMR (in non-responders at baseline) 23.5%
CML-CP, Post-Line [4] Single-center retrospective (n=141 total; subset as post-line) 12-month MMR rate 67.6%
Median time to MMR 10.5 months

Table 2: Efficacy of this compound in Philadelphia-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)

Patient Population Study Design Key Efficacy Endpoints Reported Rates
de novo Ph+ ALL [5] [6] Multicenter retrospective (n=65) Complete Remission (CR) post-induction 96.9% (63/65)
CR with MRD negativity (flow cytometry) 58.5% (38/65)
24-month Overall Survival (OS) 87.4%
24-month Event-Free Survival (EFS) 62.6%
Ph+ ALL [7] Single-center retrospective (n=29) Induced CR rate 96.3%
3-month MRD negativity rate 91.3%
6-month Major Molecular Response (MMR) 93.3%
6-month Complete Molecular Response (CMR) 73.3%

The data demonstrate that this compound-based regimens induce high rates of rapid and deep remission. In Ph+ ALL, this compound combined with chemotherapy achieves remarkably high complete remission rates exceeding 96% [5] [7]. The high rate of minimal residual disease (MRD) negativity underscores its potency in eradicating leukemic cells [7]. Allogeneic hematopoietic stem cell transplantation (allo-HSCT) consolidation following this compound-induced remission significantly improved event-free survival in Ph+ ALL patients [5] [6]. In CML, this compound is effective in both first-line and later-line settings, inducing high rates of major molecular response (MMR) even in patients who have failed previous TKI therapy [4] [2].

Safety and Tolerability Profile

The safety profile of this compound is characterized primarily by hematologic adverse events, with non-hematologic events being generally less common and lower grade.

Table 3: Summary of Adverse Events (AEs) Associated with this compound

Adverse Event (AE) Category Specific AE Frequency / Grade Management Notes
Hematologic AEs [5] [6] [7] Neutropenia 93.8% (Ph+ ALL study) Most common; requires monitoring.
Thrombocytopenia 76.9% (Ph+ ALL study) Frequent; may need dose management.
Myelosuppression Common (CML study) Independent risk factor for premature discontinuation [4].
Non-Hematologic AEs [7] [1] Liver function impairment Occasional Monitor liver enzymes.
Infection Occasional Manage with standard care.
Gastrointestinal issues (nausea, vomiting, diarrhea) Occasional Generally low-grade [1].
Fatigue, Dizziness Occasional Generally manageable [1].

A notable finding from a CML-focused study was that 28.4% of patients experienced premature drug discontinuation, with grades 3-4 hematologic AEs identified as an independent risk factor for this outcome. This highlights the need for proactive management of myelosuppression to ensure treatment continuity [4].

Detailed Experimental and Clinical Protocol

This section outlines a protocol for a single-center retrospective study based on methodologies from the reviewed literature.

Study Design and Patient Selection
  • Design: Single-center, retrospective, observational cohort study.
  • Population: Adult patients (≥18 years) with a confirmed diagnosis of Ph+ CML in chronic phase or Ph+ ALL.
  • Inclusion Criteria:
    • Patients treated with this compound (as first or later-line therapy) for a minimum of one month.
    • Availability of complete medical records for data extraction.
  • Exclusion Criteria:
    • Pregnancy or lactation.
    • Presence of other active malignancies.
    • Incomplete baseline or follow-up data.
Dosing and Administration
  • Standard Dose: 600 mg orally once daily for most patients, based on prevalent real-world use [5] [2].
  • Dose Modification: Allow for clinician-directed dose adjustments or interruptions based on toxicity, as per real-world practice [2]. In CML studies, a 400 mg dose has also been utilized [8].
Efficacy and Safety Assessment Schedule
  • Baseline Assessment: Complete medical history, cytogenetic confirmation of Ph+ chromosome, BCR-ABL1 transcript quantification, complete blood count (CBC), comprehensive metabolic panel.
  • Monitoring Schedule:
    • Hematologic and Molecular Response: Evaluate at 1, 3, 6, and 12 months during the first year, and every 6 months thereafter.
    • CBC with Differential: Bi-weekly during the first 3 months, then monthly or as clinically indicated.
    • Chemistry Panel (Liver and Renal Function): Monthly for the first 3 months, then as clinically indicated.
  • Response Criteria: Use established guidelines (e.g., European LeukemiaNet 2020 criteria) for defining CHR, CCyR, MMR, and DMR in CML, and NCCN criteria for CR and MRD in ALL [2] [7].
  • Safety Evaluation: Continuously monitor and document all AEs, graded according to NCI CTCAE (version 4.0 or 5.0) [2] [7].
Protocol for Key Experiments
4.4.1 In Vitro Cell Viability and Proliferation Assay (CCK-8)

This protocol is adapted from methods used to establish this compound resistance and test drug sensitivity [9].

  • Cell Line: Use relevant cell lines (e.g., K562 for CML, SUP-B15 for Ph+ ALL).
  • Procedure:
    • Seed cells in 96-well plates at a density of 5x10³ cells/well in 100 µL culture medium.
    • After cell adherence, add this compound in a range of concentrations (e.g., 0-50 µM). Include a negative control (DMSO vehicle only).
    • Incubate plates for 72 hours at 37°C in a 5% CO₂ incubator.
    • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis in software such as GraphPad Prism.
4.4.2 TKI Concentration Monitoring in Biological Compartments

A specialized protocol to assess this compound penetration, based on a clinical study [7].

  • Sample Collection: Collect paired samples of peripheral blood (2 mL), bone marrow (2 mL), and cerebrospinal fluid (CSF, 2 mL) from consenting patients. Sampling should be performed at trough levels (immediately before the next scheduled this compound dose).
  • Sample Processing: Centrifuge blood samples at 2000g for 10 minutes to isolate plasma or serum. Store all samples at -70°C until analysis.
  • Quantification Method: Analyze concentrations of this compound and its metabolites (M1, M3) using liquid chromatography tandem mass spectrometry (LC-MS/MS).
  • Data Analysis: Calculate the ratio of CSF concentration to serum concentration to estimate blood-brain barrier penetration.

Mechanisms and Insights into Resistance

Despite its potency, resistance to this compound can develop. Key mechanisms identified in a this compound-resistant K562 cell line (K562/FLM) include:

  • Enhanced Autophagy: Resistant cells exhibited upregulated autophagy as a survival mechanism [9].
  • Overexpression of Drug-Efflux Transporters: Increased expression of P-glycoprotein (P-gp), ABCC1, and ABCC4 was observed, promoting active efflux of the drug from cells [9].
  • Hyperactivation of Signaling Pathways: Phosphorylation of EGFR, ERK, and STAT3 proteins was enhanced in resistant cells, creating a pro-survival bypass signaling track [9].

The following diagram illustrates the pathways involved in this compound resistance based on the K562/FLM cell model:

G cluster_mechanisms This compound Resistance Mechanisms This compound This compound Autophagy Enhanced Autophagy This compound->Autophagy Induces Efflux Drug Efflux Pump Overexpression (P-gp, ABCC1, ABCC4) This compound->Efflux Triggers Signaling Bypass Signaling Activation (p-EGFR, p-ERK, p-STAT3) This compound->Signaling Leads to Resistance Resistance Autophagy->Resistance Efflux->Resistance Signaling->Resistance

Furthermore, clinical evidence identifies specific ABL1 kinase domain mutations as key drivers of relapse. The T315I and Y253H mutations were the most frequently observed in Ph+ ALL patients who relapsed on this compound-based therapy [5] [6]. Research suggests that ivermectin may help overcome this compound resistance by suppressing autophagy, reducing efflux pump expression, and inhibiting the EGFR/ERK/STAT3 signaling pathway [9].

Conclusion

Real-world evidence firmly establishes this compound as a highly effective and generally safe therapeutic option for patients with Ph+ leukemias. Its ability to induce rapid and deep molecular responses in both CML and Ph+ ALL supports its use in clinical practice. Researchers and clinicians should be aware of the primary resistance mechanisms and the importance of molecular monitoring to detect resistance mutations. Future prospective trials and longer follow-up studies will further refine its optimal use in the treatment landscape.

References

Overcoming flumatinib resistance chronic myeloid leukemia K562 cells

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Understanding Flumatinib Resistance

1. What are the primary mechanisms of this compound resistance identified in K562 cell models? Research on a this compound-resistant K562 subline (K562/FLM) reveals that resistance is multifactorial. The key identified mechanisms are [1]:

  • Enhanced Autophagy: Resistant cells evade this compound-induced cell death by upregulating autophagy.
  • Overexpression of Drug-Efflux Transporters: Increased expression of membrane transport proteins, particularly P-glycoprotein (ABCB1), ABCC1, and ABCC4, reduces intracellular drug accumulation.
  • Activation of Survival Signaling Pathways: Hyperphosphorylation of key proteins in the EGFR/ERK/STAT3 signaling pathway promotes cell survival and proliferation despite treatment.

2. Besides this compound-specific resistance, what other microenvironmental factors can cause TKI resistance? Studies on imatinib resistance show that the bone marrow stroma can offer a protective niche for CML cells. Adhesion of K562 cells to stromal cells activates ERK1/2 and BMP (SMAD1/8) signaling pathways, leading to a chemoprotected, non-proliferative state. Prolonged interaction can even result in stroma-free chemoresistance. Disrupting this adhesion or inhibiting these pathways can re-sensitize cells to TKIs [2].

3. Are there any existing drugs that can help overcome this compound resistance? Yes, the anthelmintic drug Ivermectin has shown promise in preclinical studies. In this compound-resistant K562/FLM cells, Ivermectin effectively suppressed the expression of autophagy and drug-transport proteins and reduced the activity of phospho-EGFR, phospho-ERK, and phospho-STAT3 proteins, thereby promoting apoptotic cell death [1].

Troubleshooting Guide: Investigating Resistance in Your Lab

This section provides a framework to diagnose the resistance mechanisms at play in your experimental models.

Step 1: Confirm and Characterize Resistance First, quantify the level of resistance in your cell line.

  • Experiment: Perform a cell viability assay (e.g., CCK-8) on parental and putative resistant K562 cells treated with a range of this compound concentrations for 72 hours [1].
  • Output: Calculate the Half-Maximal Inhibitory Concentration (IC50) and the Resistance Index (RI = IC50(resistant)/IC50(parental)).
  • Data Presentation: The table below summarizes expected outcomes [1] [3].
Cell Line This compound IC50 (nM) Resistance Index (RI) Interpretation
K562 (Parental) Low (e.g., ~base IC50) 1.0 Drug-sensitive control
K562/FLM (Resistant) Significantly Elevated High (e.g., >10-fold) Successful induction of resistance

Step 2: Identify the Underlying Mechanism(s) Use the following experimental approaches to pinpoint the specific resistance pathways.

Suspected Mechanism Investigation Method Key Markers to Analyze Potential Outcome in Resistant Cells
Drug Efflux Pumps Western Blot, Flow Cytometry, RT-PCR [1] [4] P-gp, ABCC1, ABCC4, ABCG2 Overexpression of one or more transporters
Altered Autophagy Western Blot, Immunofluorescence (LC3B) [1] LC3B-II/I ratio, p62/SQSTM1 Increased LC3B puncta, altered p62
Bypass Signaling Western Blot (Phospho-Proteins) [1] [2] p-EGFR, p-ERK, p-STAT3, p-SMAD1/8 Increased phosphorylation
BCR-ABL Dependency qRT-PCR, Western Blot, Sanger Sequencing [1] [5] BCR-ABL transcript level, BCR-ABL protein, kinase domain mutations Overexpression or acquisition of mutations (e.g., T315I)

Detailed Experimental Protocols

Protocol 1: Establishing a this compound-Resistant K562 Cell Line (K562/FLM) This is a foundational protocol for resistance studies [1].

  • Cell Culture: Maintain parental K562 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in 5% CO₂.
  • Selection Process: Expose K562 cells to incrementally increasing concentrations of this compound, starting at 0.5 nM.
    • Replenish the drug-containing medium every 2-3 days.
    • Once stable growth is observed (typically after 7-14 days), escalate the concentration in steps of 0.5 nM until the target maintenance concentration of 50 nM is reached.
  • Timeline: Note that this gradual selection process can take over two years [1].
  • Maintenance: Once established, maintain the K562/FLM cells in a medium containing 50 nM this compound.

Protocol 2: Assessing Apoptosis via Annexin V/PI Staining and Flow Cytometry This protocol is critical for evaluating the efficacy of resistance-reversing agents [1].

  • Harvest and Wash: Collect approximately 1x10⁵ - 1x10⁶ cells by centrifugation and wash with cold PBS.
  • Staining: Resuspend the cell pellet in 100 µL of Annexin V-binding buffer.
  • Add Dyes: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
  • Incubate: Mix gently and incubate for 15 minutes at room temperature in the dark.
  • Analyze: Within one hour, add 400 µL of binding buffer to each tube and analyze apoptosis using a flow cytometer. Early apoptotic cells are Annexin V+/PI-, while late apoptotic/dead cells are Annexin V+/PI+.

Visualizing Resistance Mechanisms and Workflows

The diagrams below illustrate the core concepts and experimental pathways for studying this compound resistance.

G This compound This compound Resistance Resistance This compound->Resistance Autophagy Enhanced Autophagy Resistance->Autophagy Efflux Drug Efflux Pumps (P-gp, ABCC1, ABCC4) Resistance->Efflux Signaling Bypass Signaling (EGFR/ERK/STAT3) Resistance->Signaling Reversal Resistance Reversal Reversal->Autophagy Suppresses Reversal->Efflux Suppresses Reversal->Signaling Inhibits Apoptosis Apoptotic Cell Death Reversal->Apoptosis Ivermectin Ivermectin Ivermectin->Reversal

Diagram 1: this compound Resistance and Reversal Mechanisms. This chart maps the primary resistance mechanisms identified in K562/FLM cells and how Ivermectin acts to reverse them, ultimately leading to cell death [1].

G Start Parental K562 Cells Establish Establish Resistant Line (Chronic low-dose this compound) Start->Establish Confirm Confirm Resistance (CCK-8 Assay, IC50/RI) Establish->Confirm MechanisticAnalysis Mechanistic Analysis Confirm->MechanisticAnalysis WB Western Blot MechanisticAnalysis->WB FC Flow Cytometry MechanisticAnalysis->FC IF Immunofluorescence MechanisticAnalysis->IF Reversal Test Reversal Agents (e.g., Ivermectin) WB->Reversal FC->Reversal IF->Reversal End Functional Validation (Apoptosis Assay) Reversal->End

Diagram 2: Experimental Workflow for Resistance Studies. This flowchart outlines a logical sequence for establishing, confirming, and investigating a this compound-resistant K562 cell model in the laboratory [1].

References

Flumatinib resistance mechanisms autophagy drug-efflux proteins

Author: Smolecule Technical Support Team. Date: February 2026

Flumatinib Resistance: Core Mechanisms & Experimental Analysis

1. What are the primary mechanisms of resistance to this compound in CML cells?

Research has identified that the this compound-resistant cell line K562/FLM exhibits three major resistance mechanisms, which often work in concert [1]:

  • Enhanced Autophagy: Resistant cells show increased levels of autophagy, a cellular recycling process that helps them survive the drug's effects.
  • Upregulated Drug-Efflux Transporters: There is a significant increase in the expression of membrane proteins that pump this compound and other drugs out of the cell, reducing intracellular concentration.
  • Hyperactivation of Survival Signaling Pathways: Key signaling pathways, such as EGFR/ERK/STAT3, show increased phosphorylation, promoting cell survival and proliferation despite treatment.

The following diagram illustrates how these mechanisms interact to confer resistance.

G cluster_mechanisms Resistance Mechanisms cluster_outcomes Cellular Outcomes This compound This compound Resistance Resistance This compound->Resistance Autophagy Enhanced Autophagy Resistance->Autophagy Efflux Upregulated Drug-Efflux (ABCB1, ABCC1, ABCC4) Resistance->Efflux Signaling Hyperactivated Signaling (p-EGFR, p-ERK, p-STAT3) Resistance->Signaling Survive Cell Survival & Proliferation Autophagy->Survive Expel Reduced Intracellular Drug Concentration Efflux->Expel Signaling->Survive Survive->Resistance Reinforces Expel->Resistance Reinforces

2. Which drug-efflux proteins are specifically overexpressed in this compound-resistant cells?

The established K562/FLM cell line showed a significant increase in the expression of specific ATP-Binding Cassette (ABC) transporters compared to the parental K562 cells [1]. The table below lists these proteins and their known roles.

Transporter Protein Gene Symbol Key Functional Notes
P-glycoprotein ABCB1 One of the most studied efflux pumps; handles a very wide range of structurally diverse drugs [2] [3].
Multidrug Resistance-Associated Protein 1 ABCC1 Confers resistance to amphipathic anions and is linked to glutathione-conjugate transport [2] [4].
Multidrug Resistance-Associated Protein 4 ABCC4 Known to transport nucleotide analogs and other drugs, contributing to chemoresistance [1].

3. Are there any promising strategies to overcome this resistance?

Yes, the study on K562/FLM cells identified Ivermectin as a potential therapeutic agent. Ivermectin was found to effectively counteract this compound resistance by targeting the identified mechanisms [1]:

  • It suppresses the enhanced autophagy.
  • It reduces the expression of drug-efflux proteins (ABCB1, ABCC1, ABCC4).
  • It inhibits the activity of the hyperactivated phospho-proteins (p-EGFR, p-ERK, p-STAT3).
  • Collectively, these actions promote apoptotic cell death in the otherwise resistant cells.

Experimental Protocols: Key Methodologies

Here are the detailed methodologies for key experiments cited in the research on this compound resistance.

1. Protocol for Establishing a this compound-Resistant Cell Line

This protocol is adapted from the study that successfully created the K562/FLM cell line [1].

  • Cell Line: Human CML K562 cells.
  • Culture Conditions: RPMI-1640 medium, supplemented with 10% fetal bovine serum, 100 μg/mL streptomycin, and 100 U/mL penicillin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
  • Selection Process:
    • Initiation: Start exposing K562 cells to a low concentration of this compound (e.g., 0.5 nM).
    • Maintenance & Escalation: Replenish the drug-containing medium every 2-3 days. Allow cells to grow stably for 7-14 days at each concentration.
    • Gradual Increase: Systematically increase the this compound concentration in increments of 0.5 nM until the target maintenance concentration (e.g., 50 nM) is achieved.
    • Long-term Culture: Maintain the resistant cells (now termed K562/FLM) in medium containing the target concentration of this compound for at least an additional 30 days to ensure stable resistance.
  • Critical Note: The entire selection process is lengthy and can span over two years.

2. Protocol for Evaluating Resistance and Cross-Resistance

The Cell Counting Kit-8 (CCK-8) assay is a common and reliable method for this purpose [1].

  • Principle: The assay uses a water-soluble tetrazolium salt that produces a water-soluble formazan dye upon bioreduction by cellular dehydrogenases. The amount of formazan generated is directly proportional to the number of living cells.
  • Procedure:
    • Seeding: Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5 × 10³ cells/well in 100 μL of culture medium.
    • Drug Treatment: Add the drug of interest (e.g., this compound, imatinib, doxorubicin) at various concentrations to the wells. Include control wells with no drug and blank wells with medium only.
    • Incubation: Incub the plates for a standardized period, typically 72 hours.
    • Viability Measurement: Add 10 μL of CCK-8 solution to each well and incubate for an additional 2 hours.
    • Absorbance Reading: Measure the optical density (OD) of each well at 450 nm using a microplate reader.
  • Data Analysis:
    • Calculate cell viability for each drug concentration.
    • Use software like GraphPad Prism to determine the half-maximal inhibitory concentration (IC₅₀) by fitting a dose-response curve.
    • Calculate the Resistance Index (RI) as follows: RI = IC₅₀ (resistant cells) / IC₅₀ (parental cells).

3. Protocol for Detecting Autophagy (LC3B Immunofluorescence)

Monitoring the conversion of LC3-I to LC3-II is a standard method for assessing autophagy activity [1] [5].

  • Cell Preparation: After experimental treatments, collect cells and fix them with 4% paraformaldehyde.
  • Permeabilization and Blocking: Wash cells with TBS containing 0.1% Triton-X-100 (TBSTx) to permeabilize the membranes. Block non-specific binding sites by incubating with TBSTx containing 5% BSA.
  • Primary Antibody Incubation: Incubate the cells overnight at 4°C with a primary antibody against LC3B.
  • Secondary Antibody Incubation: After washing, incubate the cells with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
  • Nuclear Staining and Mounting: Stain the cell nuclei with DAPI for a few minutes. Mount the cells on slides using a suitable mounting medium.
  • Visualization: Observe and capture images using an inverted fluorescence microscope. An increase in LC3B puncta (dots) in the cytoplasm indicates enhanced autophagosome formation.

The workflow for this key experiment is summarized below.

G Step1 1. Treat & Fix Cells (4% PFA) Step2 2. Permeabilize & Block (0.1% Triton-X, 5% BSA) Step1->Step2 Step3 3. Primary Antibody Incubation (anti-LC3B, 4°C overnight) Step2->Step3 Step4 4. Secondary Antibody Incubation (Fluorophore-conjugated, 1hr RT) Step3->Step4 Step5 5. Nuclear Stain (DAPI) Step4->Step5 Step6 6. Mount & Visualize (Fluorescence Microscope) Step5->Step6 Outcome Outcome: Count LC3B Puncta Step6->Outcome

References

Flumatinib cross-resistance imatinib doxorubicin molecular pathways

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Pathways of Cross-Resistance

Research indicates that resistance to flumatinib involves multiple, concurrent cellular mechanisms rather than a single pathway. The established this compound-resistant cell line K562/FLM demonstrates cross-resistance to imatinib and the chemotherapeutic agent doxorubicin [1] [2].

The table below summarizes the key molecular pathways and their roles in conferring this multi-drug resistance:

Mechanism Role in Cross-Resistance Experimental Evidence
Upregulated Drug Efflux Transporters Reduces intracellular concentration of multiple drugs. P-gp, ABCC1, and ABCC4 are key proteins [1]. Western blot analysis showed significantly higher expression of these transporters in K562/FLM cells compared to parental K562 cells [1].
Enhanced Protective Autophagy Promoves cell survival by degrading damaged components under drug-induced stress [1]. Immunofluorescence showed increased LC3B puncta; Western blot showed decreased p62, indicating elevated autophagic flux in K562/FLM cells [1].
Hyperactivated Survival Signaling Compensatory activation of EGFR/ERK/STAT3 pathways bypasses BCR-ABL1 inhibition [1]. Western blot analysis revealed increased phosphorylation levels of EGFR, ERK, and STAT3 in resistant cells [1]. Imatinib can also reverse doxorubicin resistance by affecting STAT3-dependent pathways [3].

Experimental Protocols for Investigation

Here are detailed methodologies for key experiments used to study this compound resistance, which can be adapted for your own laboratory work.

Establishing a this compound-Resistant Cell Line

This protocol is based on the successful induction of the K562/FLM cell line [1].

  • Cell Line: Human CML cell line K562.
  • Culture Conditions: Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 μg/mL streptomycin, and 100 U/mL penicillin at 37°C in a 5% CO₂ atmosphere.
  • Induction Procedure:
    • Start: Expose K562 cells to a low concentration of this compound (0.5 nM).
    • Maintain: Replenish the drug-containing medium every 2-3 days.
    • Escalate: After a stable growth period of 7-14 days, increase the this compound concentration in increments of 0.5 nM.
    • Final Concentration: Continue this process until the target maintenance concentration of 50 nM is achieved.
    • Stabilize: Maintain the resistant cells (now termed K562/FLM) in 50 nM this compound for an additional 30 days.
  • Note: The entire selection process is lengthy, spanning over two years [1].
Evaluating Resistance and Cross-Resistance (CCK-8 Assay)

This method is used to determine the half-maximal inhibitory concentration (IC₅₀) and calculate the Resistance Index (RI) [1].

  • Cell Seeding: Seed cells in the logarithmic growth phase into 96-well plates at a density of 5 × 10³ cells per well in 100 μL of culture medium.
  • Drug Treatment: Add the drugs of interest (e.g., this compound, imatinib, doxorubicin) at various concentrations to the wells.
  • Incubation: Incub the plates for 72 hours.
  • Viability Measurement:
    • Add 10 μL of CCK-8 solution to each well.
    • Incubate for an additional 2 hours.
    • Measure the optical density (OD) at 450 nm using a microplate reader.
  • Data Analysis: Use software like GraphPad Prism to calculate the IC₅₀ values. The Resistance Index (RI) is calculated as: RI = IC₅₀ (resistant cells) / IC₅₀ (parental cells).
Investigating Protein Expression (Western Blot)

This protocol is crucial for confirming the mechanisms identified in the resistance pathways [1].

  • Protein Extraction: Lyse cells using RIPA buffer on ice. Determine protein concentration using the BCA method.
  • Electrophoresis: Load equal amounts of protein onto a 10% SDS-PAGE gel for separation.
  • Membrane Transfer: Transfer the separated proteins from the gel to a membrane.
  • Antibody Incubation:
    • Blocking: Block the membrane with a suitable blocking agent.
    • Primary Antibody: Incubate the membrane with specific primary antibodies overnight at 4°C. Key antibodies for resistance studies include:
      • Efflux Pumps: P-gp, ABCC1, ABCC4.
      • Autophagy Markers: LC3B, p62/SQSTM1.
      • Signaling Proteins: Phospho-EGFR, Phospho-ERK, Phospho-STAT3, and their total protein counterparts.
    • Secondary Antibody: Incubate with a horseradish peroxidase-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Treat the membrane with an enhanced chemiluminescence substrate and image using a chemiluminescence detection system.

Visualizing the Resistance Pathways

The following diagram synthesizes the molecular interactions that drive this compound cross-resistance, providing a clear visual model of the mechanisms detailed in the tables above.

G cluster_resistance This compound Resistance Mechanisms This compound This compound EffluxPumps Upregulated Drug Efflux Pumps (P-gp, ABCC1, ABCC4) This compound->EffluxPumps Resistance to Autophagy Enhanced Protective Autophagy This compound->Autophagy Triggers SurvivalSignaling Hyperactivated Survival Pathways (p-EGFR/p-ERK/p-STAT3) This compound->SurvivalSignaling Leads to Doxorubicin Doxorubicin Doxorubicin->EffluxPumps Effluxed by Imatinib Imatinib Imatinib->EffluxPumps Effluxed by ReducedIntracellularDrug Reduced Intracellular Drug Concentration EffluxPumps->ReducedIntracellularDrug CellSurvival Enhanced Tumor Cell Survival & Proliferation Autophagy->CellSurvival SurvivalSignaling->CellSurvival subcluster_cross_resistance subcluster_cross_resistance

Potential Therapeutic Strategies

Research suggests that targeting the resistance pathways may overcome cross-resistance.

  • Ivermectin's Potential: The anthelmintic drug ivermectin has shown promise in in vitro studies. It effectively suppressed autophagy, reduced the expression of drug-efflux transporters, and inhibited the phosphorylation of EGFR, ERK, and STAT3 in K562/FLM cells. This multi-target action promoted apoptotic cell death, suggesting its potential as a combination therapy to reverse this compound resistance [1].
  • Imatinib and Doxorubicin Resistance: In other cancer contexts, imatinib has been shown to reverse doxorubicin resistance by affecting STAT3-dependent NF-κB pathways and directly inhibiting the ABCB1 efflux pump [3]. This highlights that targeting survival signaling and efflux pumps is a viable strategy for overcoming multi-drug resistance.

References

Flumatinib IC50 determination cell proliferation CCK-8 assay

Author: Smolecule Technical Support Team. Date: February 2026

CCK-8 Assay Protocol for Flumatinib IC50 Determination

Here is a detailed step-by-step protocol for conducting the CCK-8 assay to evaluate the effect of this compound on cell proliferation [1].

Step-by-Step Experimental Procedure

  • Cell Seeding: Seed your cell suspension (e.g., K562 cells for CML studies) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Include control wells (cells without drug) and blank wells (medium only) [2] [1].
  • Pre-Incubation: Incubate the plate for 24 hours in a 37°C, 5% CO₂ incubator to allow cells to adhere and stabilize [1].
  • Drug Treatment: Add different concentrations of this compound to the test wells. Prepare a dose-response curve by serially diluting the drug. Include a vehicle control (e.g., DMSO) whose concentration should be consistent across all wells [2] [1].
  • Incubation with Drug: Incub the plate for the desired treatment period (e.g., 72 hours) [2].
  • CCK-8 Solution Addition: After the drug treatment, add 10 µL of the CCK-8 solution directly to each well. Avoid introducing bubbles, as they can interfere with the absorbance reading [1].
  • Incubation with CCK-8: Return the plate to the incubator for 1 to 4 hours. The incubation time may vary depending on the cell type and their metabolic activity. Monitor the color change; an orange color indicates formazan formation.
  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader [3] [1].

Data Calculation

Use the following formulas to calculate cell viability and inhibition rates [1]:

  • Cell Viability (%) = [(As - Ab) / (Ac - Ab)] × 100%
  • Inhibition Rate (%) = [(Ac - As) / (Ac - Ab)] × 100%

Where:

  • As is the absorbance of the experimental well (cells + drug + CCK-8).
  • Ac is the absorbance of the control well (cells + vehicle + CCK-8).
  • Ab is the absorbance of the blank well (medium + CCK-8 only).

The IC50 value (half-maximal inhibitory concentration) can be determined by plotting the drug concentration against the inhibition rate or cell viability percentage using software like GraphPad Prism [2].

Example Experimental Data and Conditions

The table below summarizes conditions and results from published studies that used the CCK-8 assay to determine this compound's activity.

Cell Line Disease Model Key Experimental Conditions Reported IC50 / Effect Citation
K562 Chronic Myeloid Leukemia (CML) Seeding: 5x10³ cells/well; Incubation: 72 hrs; CCK-8: 10 µL for 2 hrs IC50: Lower in parental vs. resistant (K562/FLM) cells [2] [2]
SUP-B15 Philadelphia-positive Acute Lymphoblastic Leukemia (Ph+ ALL) Incubation: 48 hours IC50: 2.4 µM [4] [4]
SUP-B15 Ph+ ALL Seeding: 6x10⁵/L; CCK-8: 20 µL for 4 hrs This compound showed a more potent inhibitory effect than imatinib and dasatinib [5] [5]

Frequently Asked Questions & Troubleshooting

Q1: What should I do if the signal from my CCK-8 assay is too weak or too strong? A1: This is often due to an incorrect number of cells or an improper CCK-8 incubation time.

  • Weak Signal: Increase the number of cells seeded per well or extend the incubation time with the CCK-8 reagent.
  • Saturated Signal (Too Strong): Reduce the number of cells or shorten the incubation time with CCK-8. The recommended maximum for a 96-well plate is 25,000 cells/well, and the linear range is typically between 200 to 25,000 cells [3] [6].

Q2: Can I use the CCK-8 assay with cells in suspension, like leukemia cell lines? A2: Yes. The CCK-8 assay is effective for both adherent and suspension cells [6]. The protocol for suspension cells is similar; simply ensure the cells are evenly distributed in the well during seeding and incubation.

Q3: My test drug might be interfering with the assay. How can I address this? A3: If the test drug itself has color or redox properties, it can interfere with the absorbance reading.

  • Solution: It is recommended to replace the drug-containing medium with fresh culture medium before adding the CCK-8 reagent. You can then measure the background absorbance from wells containing only the drug and medium, and subtract it from your experimental readings [1].

Q4: Can I use a different plate format, like a 384-well plate? A4: Yes. For a 384-well plate, the volumes need to be scaled down. A common approach is to add CCK-8 with 1/10th the volume of the culture medium. If the volume is too small to handle accurately, you can dilute the CCK-8 reagent 1:1 with medium and then add a volume equal to 1/5th of the culture medium in the well [3].

Visual Guide to the Experimental Workflow

The following diagram illustrates the logical flow of the CCK-8 assay protocol for this compound IC50 determination:

G Start Start Experiment Seed Seed cells in 96-well plate Start->Seed PreIncubate Pre-incubate (24h) Seed->PreIncubate Treat Treat with this compound (serial dilutions) PreIncubate->Treat DrugIncubate Incubate with drug (e.g., 72h) Treat->DrugIncubate AddCCK8 Add CCK-8 solution (10 µL/well) DrugIncubate->AddCCK8 CCK8Incubate Incubate with CCK-8 (1-4h) AddCCK8->CCK8Incubate Measure Measure Absorbance at 450nm CCK8Incubate->Measure Calculate Calculate Cell Viability and IC50 Measure->Calculate

References

Flumatinib premature drug discontinuation risk factors hematologic toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Risk Factors for Premature Discontinuation & Hematologic Toxicity Profile

The following table summarizes key risk factors for premature drug discontinuation and the common hematologic adverse events (AEs) associated with flumatinib treatment, as identified in real-world studies.

Category Factor / Adverse Event Details / Incidence Clinical Implications / Recommendations
Risk Factors for Discontinuation [1] Grades 3-4 Hematologic AEs Identified as an independent risk factor for premature discontinuation. Requires close monitoring and proactive management; may necessitate dose adjustment or supportive care.
Prior TKI Treatment History Poorer response and failure-free survival in patients who previously received only imatinib. Consider patient's prior TKI exposure and response history when initiating this compound.
Hematologic Toxicity Profile Neutropenia [2] Very common (93.8%) in Ph+ ALL patients on this compound + chemotherapy. Frequent in intensive chemotherapy regimens; manage with growth factor support.
Thrombocytopenia [2] Very common (76.9%) in Ph+ ALL patients on this compound + chemotherapy. Monitor platelet counts; manage with transfusions or dose modifications.
Myelosuppression [3] Commonly observed; generally tolerable. A primary concern; regular blood count monitoring is essential [3] [4].

Experimental & Monitoring Protocols

For researchers and clinicians, standardized monitoring is critical for assessing this compound's safety and efficacy.

Patient Monitoring & Response Assessment Protocol

This protocol outlines the key procedures for monitoring patients on this compound therapy, based on recommendations from clinical studies and ELN guidelines [5] [6].

  • 1. Baseline Assessments:

    • Diagnosis: Confirm Ph+ CML or ALL via conventional cytogenetic analysis (karyotyping), FISH, and/or RT-PCR for BCR::ABL1 transcript type and level [6].
    • Blood Work: Complete blood count (CBC) with differential, comprehensive metabolic panel.
    • Risk Stratification: Calculate the ELTS score for CML patients [6].
  • 2. Treatment Initiation:

    • Dosing: The standard dose for CML-CP is 600 mg once daily. The dose can be modified by the clinician based on tolerance [5] [7].
  • 3. Efficacy Monitoring Schedule:

    • Hematologic Response (HR): Assess CBC every 1-2 weeks until confirmed complete HR (CHR), then every 3 months while on therapy [5].
    • Cytogenetic Response (CyR): Perform bone marrow cytogenetics (conventional karyotyping) every 6 months until complete CyR (CCyR) is achieved [5] [6].
    • Molecular Response (MR): Quantify BCR::ABL1 transcript levels (IS) via RT-qPCR every 3 months until major MR (MMR) is achieved, then every 3-6 months [5] [6]. Key milestones include:
      • 3 months: BCR::ABL1 ≤10% (Early Molecular Response)
      • 6 months: BCR::ABL1 ≤1%
      • 12 months: BCR::ABL1 ≤0.1% (MMR)
  • 4. Safety & Toxicity Monitoring:

    • CBC with Differential: Monitor regularly (e.g., every 1-2 weeks initially, then monthly) for myelosuppression [3].
    • Biochemical Tests: Monitor liver function and renal function periodically [3] [4].
    • Other Assessments: Consider cardiac monitoring (ECG) in patients with risk factors, as TKIs can have cardiovascular effects [4].
  • 5. Mutation Analysis:

    • Perform ABL1 kinase domain mutation testing by Sanger sequencing or next-generation sequencing (NGS) upon suspicion of resistance (e.g., failure to meet milestones, loss of response) [6].
In Vitro Protocol for Assessing this compound Distribution

A study investigating this compound's penetration into compartments like the cerebrospinal fluid (CSF) used this methodology [3].

  • 1. Sample Collection:

    • Collect paired samples of peripheral blood (serum), bone marrow, and cerebrospinal fluid (CSF) from patients receiving this compound.
    • Sampling should be done at trough concentration, just before the next scheduled dose.
  • 2. Concentration Measurement:

    • Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the concentration of this compound in each sample type.
  • 3. Data Analysis:

    • Calculate the ratio of drug concentration in different compartments (e.g., CSF/Serum ratio) to assess penetration through biological barriers like the blood-brain barrier.

Mechanism of Action & Toxicity Pathways

The diagram below illustrates this compound's mechanism of action and the hypothesized pathway leading to hematologic toxicity.

G BCR_ABL BCR-ABL Oncoprotein Proliferation Uncontrolled Cell Proliferation & Survival BCR_ABL->Proliferation This compound This compound Inhibition Inhibition of BCR-ABL Signaling This compound->Inhibition Binds BCR-ABL Active Site OffTarget Off-target inhibition of c-KIT/PDGFR This compound->OffTarget Potential Inhibition->Proliferation Reverses HSC Healthy Hematopoietic Stem Cells (HSC) Myelosuppression Myelosuppression HSC->Myelosuppression Impaired Function OffTarget->HSC

Diagram Title: this compound's mechanism and hematologic toxicity pathway.

Key Insights:

  • Primary Mechanism: this compound is a highly selective second-generation TKI that potently inhibits the BCR-ABL oncoprotein, the driver of CML and Ph+ ALL, by binding to its active site and blocking pro-proliferation signaling [5] [4].
  • Toxicity Hypothesis: Hematologic toxicity, particularly myelosuppression, is a class effect of TKIs. It is hypothesized to result from off-target inhibition of other kinases critical for healthy hematopoietic stem cell (HSC) function, such as c-KIT and PDGFR [4]. This can impair the survival and differentiation of HSCs, leading to reduced counts of neutrophils, platelets, and other blood cells.

Key Takeaways for Professionals

  • Proactive Monitoring is Crucial: Given that severe hematologic AEs are a key driver of treatment discontinuation, implementing rigorous and frequent blood count monitoring protocols is non-negotiable for managing patients on this compound.
  • Consider the Treatment Line: The benefit-risk profile may be more favorable when this compound is used as a second-line therapy, especially for patients without prior resistance to second-generation TKIs [5] [7].
  • Toxicity is Manageable: While hematologic toxicity is common, studies consistently report that these events are generally tolerable and manageable with dose modifications and standard supportive care, allowing most patients to continue treatment [5] [3].

References

Flumatinib EGFR ERK STAT3 signaling pathway hyperactivation resistance

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Flumatinib Resistance

The table below summarizes the primary resistance mechanisms identified in a this compound-resistant chronic myeloid leukemia (CML) cell line (K562/FLM) [1] [2].

Mechanism Description Experimental Evidence in K562/FLM Cells
Pathway Hyperactivation Increased phosphorylation and activity of EGFR, ERK, and STAT3 signaling proteins [1]. Enhanced phosphorylation of p-EGFR, p-ERK, and p-STAT3 proteins confirmed via Western blot [1] [2].
Enhanced Autophagy Increased levels of cellular self-degradation, allowing cells to evade this compound-induced cell death [1]. Upregulation of autophagy-related processes observed through cellular experiments and immunofluorescence detection of LC3B [1] [2].
Upregulated Drug Efflux Overexpression of membrane transport proteins that pump this compound out of the cell [1]. Increased expression of P-glycoprotein, ABCC1, and ABCC4 confirmed via Western blot [1] [2].
Cross-Resistance Resistance extends to other therapeutics, complicating treatment options [1]. The K562/FLM cell line showed cross-resistance to imatinib and doxorubicin [1] [2].

Troubleshooting & Experimental Guidance

Here are answers to specific technical questions and detailed protocols for investigating these resistance mechanisms.

FAQ 1: How do I confirm that the EGFR/ERK/STAT3 pathway is hyperactivated in my resistant cell model?

You can assess pathway activity by measuring the phosphorylation levels of key proteins in this pathway.

  • Core Experimental Protocol: Western Blot Analysis [2]
    • Protein Extraction: Lyse cells using RIPA buffer on ice. Determine protein concentration using a BCA assay.
    • Gel Electrophoresis: Load equal amounts of protein onto a 10% SDS-PAGE gel to separate proteins by size.
    • Membrane Transfer: Transfer the separated proteins from the gel to a membrane.
    • Antibody Incubation:
      • Blocking: Incubate the membrane with a blocking buffer (e.g., 5% BSA) to prevent non-specific antibody binding.
      • Primary Antibody: Incubate the membrane overnight at 4°C with specific antibodies against p-EGFR, p-ERK, p-STAT3, and their total protein counterparts (for normalization). Antibodies for GAPDH or β-actin should be used as loading controls.
    • Detection: Incubate the membrane with a secondary antibody for 1 hour at room temperature. Apply a chemiluminescence substrate and image the membrane using a detection system. Higher phosphorylation signals in resistant cells compared to parental cells indicate pathway hyperactivation.

FAQ 2: What is a potential strategy to overcome this compound resistance linked to these mechanisms?

Research indicates that the anti-parasitic drug ivermectin has shown potential as a therapeutic agent to counteract this compound resistance [1] [2].

  • Mechanism of Action: In this compound-resistant K562/FLM cells, ivermectin was found to:
    • Suppress the expression of autophagy-related proteins and drug-efflux transporters (P-gp, ABCC1, ABCC4).
    • Reduce the activity of phospho-EGFR, phospho-ERK, and phospho-STAT3 proteins.
    • Promote apoptotic cell death [1] [2].
  • Experimental Workflow: The diagram below illustrates the logical flow for using ivermectin in a rescue experiment.

G Start Establish this compound- Resistant Cell Line A1 Confirm Resistance Mechanisms: - Pathway Hyperactivation - Enhanced Autophagy - Drug Efflux Start->A1 A2 Treat with Ivermectin A1->A2 A3 Analyze Molecular Effects: - p-EGFR/p-ERK/p-STAT3 (WB) - Autophagy Markers (IF/WB) - Efflux Protein Expression (WB) A2->A3 A4 Assess Phenotypic Outcome: - Apoptosis Assay (Flow Cytometry) - Cell Viability (CCK-8) A3->A4

Visualizing the Resistance and Intervention Pathway

The following diagram maps the molecular mechanisms of this compound resistance and the points where ivermectin intervenes, providing a clear overview of the signaling network involved.

G Resistance This compound Resistance EGFR EGFR Resistance->EGFR  Hyperactivation ERK ERK Resistance->ERK  Hyperactivation STAT3 STAT3 Resistance->STAT3  Hyperactivation Autophagy Enhanced Autophagy Resistance->Autophagy Efflux Drug Efflux Pumps (P-gp, ABCC1, ABCC4) Resistance->Efflux Apoptosis Promotes Apoptotic Cell Death IVM Ivermectin Intervention IVM->EGFR Suppresses IVM->ERK Suppresses IVM->STAT3 Suppresses IVM->Autophagy Suppresses IVM->Efflux Suppresses IVM->Apoptosis  Leads to

References

Ivermectin reversal flumatinib resistance autophagy transporter expression

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Flumatinib Resistance and Ivermectin Reversal

The table below summarizes the primary resistance mechanisms identified in this compound-resistant CML cells (K562/FLM) and how ivermectin counteracts them.

Mechanism Observation in this compound-Resistant (K562/FLM) Cells Effect of Ivermectin Treatment
Autophagy Enhanced autophagy, acting as a pro-survival mechanism [1]. Effectively suppresses the expression of autophagy-related proteins, promoting apoptotic cell death [1].
Drug Transporter Expression Increased expression of P-glycoprotein (P-gp), ABCC1, and ABCC4, leading to enhanced drug efflux [1]. Suppresses the expression of these transport proteins, increasing intracellular drug retention [1].
Signaling Pathway Activity Hyperactivation of the EGFR/ERK/STAT3 signaling pathway, promoting cell survival and proliferation [1]. Reduces the phosphorylation (activity) of p-EGFR, p-ERK, and p-STAT3 proteins [1].
Cross-Resistance Exhibited cross-resistance to imatinib and doxorubicin [1]. Ivermectin itself remained effective and cytotoxic against the resistant cell line [1].

These mechanisms are part of a interconnected resistance network, which can be visualized in the following pathway diagram.

G A This compound Treatment B This compound-Resistant Cell (K562/FLM) A->B C Enhanced Pro-Survival Autophagy B->C D Overexpression of Drug Transporters (P-gp, ABCC1, ABCC4) B->D E Hyperactivation of EGFR/ERK/STAT3 Pathway B->E G Cell Survival & Proliferation (Resistance Phenotype) C->G F Chemotherapy Drug Efflux D->F E->G K Promotes Apoptotic Cell Death (Re-sensitization to Treatment) F->K Reverses G->K Reverses H Ivermectin Treatment I Suppresses Autophagy and Transporter Expression H->I J Inhibits EGFR/ERK/STAT3 Phosphorylation H->J I->K J->K

Detailed Experimental Workflows

For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key experiments.

Establishing a this compound-Resistant Cell Line

This protocol outlines the long-term, dose-escalation method used to generate the K562/FLM cell line [1].

  • Cell Line: Human CML K562 cells.
  • Culture Conditions: Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum, streptomycin (100 µg/mL), and penicillin (100 U/mL) at 37°C in a humidified 5% CO₂ atmosphere.
  • Induction Process:
    • Start: Expose cells to a low concentration of this compound (e.g., 0.5 nM).
    • Maintenance: Replenish the drug-containing medium every 2-3 days.
    • Escalation: After a stable growth period of 7-14 days, increase the this compound concentration in increments of 0.5 nM.
    • Target: Continue until the target maintenance concentration (e.g., 50 nM) is achieved.
    • Stabilization: Maintain the resistant cells (now termed K562/FLM) in medium containing 50 nM this compound for an additional 30 days.
  • Note: The total selection process, as described, can span over two years [1].
Confirming and Characterizing Resistance

Once the resistant line is established, confirm the resistance phenotype and investigate underlying mechanisms.

  • Cell Viability and IC₅₀ Determination (CCK-8 Assay) [1]

    • Seed logarithmic-growth phase cells into a 96-well plate at a density of 5 × 10³ cells per well in 100 µL of medium with varying drug concentrations.
    • Incubate for 72 hours.
    • Add 10 µL of CCK-8 solution to each well and incubate for another 2 hours.
    • Measure the optical density at 450 nm using a microplate reader.
    • Calculate the half-maximal inhibitory concentration (IC₅₀) and Resistance Index (RI = IC₅₀ (K562/FLM) / IC₅₀ (K562)) using GraphPad Prism or similar software.
  • Protein Expression Analysis (Western Blotting) [1]

    • Extract total protein from cell pellets using RIPA lysis buffer on ice.
    • Determine protein concentration using the BCA method.
    • Separate equal amounts of protein by 10% SDS-PAGE gel electrophoresis.
    • Transfer proteins from the gel to a membrane.
    • Block the membrane and incubate overnight at 4°C with primary antibodies against your targets (e.g., LC3 for autophagy, P-gp for transporters, p-EGFR, p-ERK, p-STAT3 for signaling).
    • Incubate with an appropriate secondary antibody for 1 hour at room temperature.
    • Visualize using an enhanced chemiluminescence (ECL) substrate and a detection system.
  • Autophagy Flux Assessment (Immunofluorescence for LC3B) [1]

    • Fix cells from different treatment groups with 4% paraformaldehyde.
    • Permeabilize and block cells using TBS with 0.1% Triton-X-100 (TBSTx) containing 5% BSA.
    • Incubate overnight at 4°C with a primary antibody against LC3B.
    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
    • Stain nuclei with DAPI and mount slides.
    • Visualize and quantify LC3B puncta (a marker of autophagosomes) under an inverted fluorescence microscope.

Important Technical Considerations for Your Research

  • The Dual Role of Autophagy: Autophagy can function as both a tumor suppressor and promoter. In the context of TKI-resistant CML, it appears to be a pro-survival mechanism that protects cancer cells from treatment. Targeting it with ivermectin shifts the balance toward cell death [2] [3] [4].
  • Broader Evidence for Ivermectin: The ability of ivermectin to reverse multidrug resistance by inhibiting P-gp and EGFR/NF-κB signaling is supported by earlier studies in other cancer types, such as colorectal and breast cancer, strengthening the plausibility of its effect in CML [5].
  • Clinical Translation is Preliminary: While these preclinical findings are promising, clinical evidence is still emerging. Ivermectin's potential is being evaluated in clinical trials for cancers like metastatic triple-negative breast cancer, but its application in CML remains at the research stage [6] [7].

References

Flumatinib dose adjustment renal hepatic impairment guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Official Prescribing Information and Identified Gaps

The manufacturer's prescribing information for flumatinib does not provide specific dose recommendations for patients with renal or hepatic impairment [1]. This is a common gap for newly approved drugs, as initial clinical trials often exclude patients with significant organ dysfunction.

The table below summarizes the status of available guidelines:

Organ System Specific Guideline Available? Key Supporting Evidence & Comments
Renal Impairment No Pre-clinical data suggests renal excretion is a minor elimination pathway (<10%) [1]. Clinical studies excluded patients with significant renal impairment, creating a knowledge gap [2].
Hepatic Impairment No Hepatotoxicity is a known class-wide effect of TKIs [3]. Real-world studies report that liver enzyme elevations with this compound are generally low-grade and manageable [4] [5].

Pharmacokinetic and Safety Data to Inform Decisions

In the absence of formal guidelines, the following data from clinical and real-world studies can help shape clinical judgment.

Pharmacokinetics (PK)

  • A PK study in patients with Chronic Myeloid Leukemia-Chronic Phase (CML-CP) showed that this compound exposure increases in an approximately dose-proportional manner between 400 mg and 600 mg doses [2]. This suggests that any necessary dose adjustments could be effectively implemented.
  • The same study found that this compound has a mean elimination half-life of about 16 hours, and its exposure accumulates several-fold at steady state [2]. This is a critical consideration, as the full impact of impairment on drug clearance may not be immediately apparent.

Real-World Safety Profile Large-scale, real-world studies on this compound use demonstrate that its adverse event profile is generally consistent and manageable:

  • A large retrospective study of this compound as a later-line treatment concluded that the drug was effective and safe in patients resistant or intolerant to other TKIs, with adverse events that were tolerable and consistent with first-line therapy reports [5].
  • When compared directly with nilotinib, this compound was associated with significantly lower rates of elevated liver enzymes (alanine aminotransferase/aspartate aminotransferase, or ALT/AST) and hyperbilirubinemia [4].

Proposed Monitoring and Dosing Considerations for Clinical Practice

Given the lack of specific guidelines, a cautious and monitored approach is recommended. The following workflow and table outline a proposed strategy for managing patients with organ impairment.

Start Patient Requiring this compound with Renal or Hepatic Impairment A1 Baseline Assessment Start->A1 A2 Initiate Standard Dose (600 mg daily) with Caution A1->A2 A3 Intensified Monitoring Phase A2->A3 A4 Evaluate for Toxicity A3->A4 A5 Continue Treatment with Standard Monitoring A4->A5 No Toxicity A6 Manage Toxicity A4->A6 Toxicity Present A7 Consider Dose Modification or Therapy Switch A6->A7

The table below details the monitoring parameters and potential actions based on the workflow above.

Clinical Scenario Recommended Monitoring Proposed Action for Observed Toxicity
All Patients (Baseline) Assess serum creatinine & calculate CrCl; LFTs (ALT, AST, Bilirubin) [6] [3]. Do not initiate if severe, uncontrolled organ dysfunction is present.
Renal Impairment Monitor serum creatinine periodically. Watch for non-renal toxicities (e.g., myelosuppression, diarrhea) [5] [1]. For significant toxicity: Consider dose reduction (e.g., to 400 mg daily) or temporary interruption based on severity [7].
Hepatic Impairment Monitor LFTs biweekly for first 2 months, then monthly [3]. For Grade ≥3 elevation: Withhold this compound. Resume at a reduced dose (400 mg) upon recovery to Grade ≤1 [3].

Experimental Protocols for Concentration Assessment

For researchers investigating this compound's handling in impaired organ function, the following validated methodologies can be applied.

Protocol 1: Determining this compound Concentration in Biological Matrices This LC-MS/MS method was used to characterize this compound pharmacokinetics [2].

  • Sample Collection: Collect blood samples in heparinized tubes at pre-dose and multiple time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 10, 24 hours). Centrifuge at 2000g for 10 minutes at 4°C to separate plasma.
  • Sample Storage: Store plasma at -70°C until analysis.
  • Instrumentation: Analyze using Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS).
  • Data Analysis: Calculate key pharmacokinetic parameters (C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~) using non-compartmental methods.

Protocol 2: Assessing Blood-Brain Barrier Penetration This protocol can be adapted to study drug distribution, which may be altered in hepatic impairment [8] [9].

  • Sample Collection: Simultaneously collect peripheral blood (2 mL), bone marrow (2 mL), and cerebrospinal fluid (CSF, 2 mL) from subjects 30 minutes before the next this compound dose (trough concentration).
  • Concentration Measurement: Quantify this compound concentration in all three matrices using the LC-MS/MS method described in Protocol 1.
  • Calculation: Determine penetration ratios by calculating CSF/Serum and Bone Marrow/Serum concentration ratios.

References

Flumatinib drug interactions CYP3A4 inhibitors inducers clinical management

Author: Smolecule Technical Support Team. Date: February 2026

Flumatinib-CYP3A4 Inhibitor Interactions: Key Experimental Data

The table below summarizes quantitative data from key in vitro and in vivo studies on the interaction between this compound and various CYP3A4 inhibitors.

CYP3A4 Inhibitor Study Type Key Findings & Parameters Reported Changes in this compound Exposure Clinical Implications
Isavuconazole (Moderate Inhibitor) In Vitro (HLM, rCYP3A4) & In Vivo (Rat) IC₅₀: 6.66 µM (HLM), 2.90 µM (rCYP3A4); Mixed inhibition mechanism [1]. ↑ AUC, ↑ Cmax, ↓ CLz/F in rats [1]. Likely increase in this compound plasma concentration; caution required [1].
Voriconazole In Vitro (Metabolic Profile) & Clinical Case Confirmed as a CYP3A4 inhibitor in vitro [2]. Case report with dasatinib (same metabolic pathway) shows significant interaction [3]. N/A for this compound (in vitro only). Case report showed toxicity with concurrent use of dasatinib [3]. Strong potential for interaction; dose reduction of TKI is recommended [3].
Erythromycin (Strong Inhibitor) In Vitro & In Vivo (Rat) Inhibits this compound metabolism in vitro [2]. ↑ Plasma concentration, ↑ systemic exposure in rats [2]. Lower doses of this compound should be considered in clinical practice [2].
Cyclosporine In Vitro & In Vivo (Rat) Inhibits this compound metabolism in vitro [2]. ↑ Plasma concentration, ↑ systemic exposure in rats [2]. Lower doses of this compound should be considered in clinical practice [2].
Ketoconazole, Posaconazole In Vitro (Comparative Inhibition) Show more potent inhibitory effects on HLM-mediated this compound metabolism than itraconazole, fluconazole, and voriconazole [1]. N/A (In vitro comparison) Expected to significantly increase this compound levels.

Experimental Protocol: Assessing DDI In Vitro

This protocol outlines a standard method for investigating the drug-drug interaction (DDI) potential between this compound and a CYP3A4 inhibitor using human liver microsomes (HLM), based on the methodology from the search results [1].

1. Materials and Reagents - Test Compounds: this compound, Isavuconazole (or other inhibitors) - Biological System: Human Liver Microsomes (HLM) or recombinant human CYP3A4 (rCYP3A4) - Cofactor: NADPH (Reduced Nicotinamide Adenine Dinucleotide Phosphate) - Internal Standard: Dasatinib - Solvents: Acetonitrile, formic acid, PBS (Phosphate Buffered Saline)

2. Equipment - Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) system - Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7-µm) - Centrifuge

3. Incubation Procedure - Prepare the incubation system with a total volume of 200 µL: - 1 M PBS (pH 7.4) - this compound (at various concentrations, e.g., 1-50 µM for Km determination) - HLM (0.3 mg/mL) or rCYP3A4 (0.5 pM) - CYP3A4 inhibitor (at various concentrations for IC₅₀ determination) - Pre-incubate the mixture (without NADPH) at 37°C for 5 minutes. - Initiate the metabolic reaction by adding 1 mM NADPH. - Incubate at 37°C for 45 minutes. - Terminate the reaction by adding 20 µL of internal standard (dasatinib, 200 ng/mL) and 400 µL of cool acetonitrile. - Centrifuge the mixture at 13,000 rpm for 5 minutes. - Collect the supernatant for UPLC-MS/MS analysis.

4. UPLC-MS/MS Analysis - Chromatography: - Mobile Phase: (A) 0.1% formic acid in water; (B) Acetonitrile - Flow Rate: 0.4 mL/min - Gradient: - 0-0.5 min: 90% A - 0.5-1.0 min: 90% → 10% A - 1.0-1.5 min: 10% A - 1.5-1.6 min: 10% → 90% A - 1.6-2.0 min: 90% A - Mass Spectrometry (MRM mode, positive ion): - This compound: m/z 563.1 → 463.0 (cone voltage: 10 V, collision energy: 20 eV) - Metabolite M1: m/z 549.3 → 462.9 (cone voltage: 10 V, collision energy: 25 eV) - Internal Standard (Dasatinib): m/z 488.0 → 401.1 (cone voltage: 10 V, collision energy: 20 eV)

5. Data Analysis - Use the concentration data of this compound and its metabolite M1 to calculate reaction velocity. - Plot data according to the Michaelis-Menten equation to determine the Km value. - Plot inhibitor concentration versus reaction velocity to calculate the IC₅₀ value.

This compound Metabolism and CYP3A4 Inhibition Pathway

The diagram below visualizes the metabolic pathway of this compound and the site of action for CYP3A4 inhibitors.

flowchart This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism M1_Metabolite M1_Metabolite CYP3A4->M1_Metabolite Primary Route Inhibitor Inhibitor Inhibitor->CYP3A4 Inhibition

Experimental Workflow for DDI Investigation

This diagram outlines the logical workflow for conducting a drug-drug interaction study, from in vitro experiments to clinical implications.

workflow InVitro In Vitro Study (HLM/rCYP3A4) IC50 Determine IC₅₀ and Inhibition Mechanism InVitro->IC50 InVivo In Vivo Validation (Animal Model) IC50->InVivo PK PK Analysis (AUC, Cmax, CLz/F) InVivo->PK Clinical Clinical Implication and Dosing Guidance PK->Clinical

Frequently Asked Questions (FAQs)

Q1: Why is the interaction between this compound and CYP3A4 inhibitors like isavuconazole clinically significant? this compound is primarily metabolized by the CYP3A4 enzyme [1] [2]. When a CYP3A4 inhibitor is co-administered, it reduces the metabolism of this compound, leading to increased systemic exposure (higher AUC and Cmax) and a decreased clearance rate (CLz/F) [1]. This elevated exposure can enhance both the therapeutic and toxic effects of this compound, increasing the risk of adverse events such as thrombocytopenia, leukopenia, and gastrointestinal abnormalities [1].

Q2: How does the inhibitory strength of isavuconazole compare to other azole antifungals against this compound metabolism? According to in vitro studies in human liver microsomes, ketoconazole, posaconazole, and isavuconazole show more potent inhibitory effects on this compound metabolism compared to itraconazole, fluconazole, and voriconazole [1]. This suggests that the interaction potential is not uniform across the entire azole class.

Q3: Are there clinical case reports that demonstrate the real-world impact of such interactions? While direct case reports for this compound are limited in the provided results, a highly relevant case involves dasatinib (another TKI also metabolized by CYP3A4). A patient developed pulmonary arterial hypertension after co-administration of reduced-dose dasatinib and voriconazole, despite the dose reduction. The condition resolved upon discontinuation of dasatinib, illustrating that even with dose adjustments, significant toxicity can occur due to this interaction [3]. This underscores the need for extreme caution and close monitoring when these drugs are combined.

Q4: What is the recommended course of action when this compound must be co-administered with a strong CYP3A4 inhibitor? Based on the evidence, the following actions are recommended:

  • Dose Adjustment: Clinical guidelines often recommend reducing the dose of the TKI. For example, it is recommended to reduce dasatinib to 20-40 mg daily when used with a strong CYP3A4 inhibitor [3]. While a specific this compound dose reduction is not stated, the principle applies.
  • Therapeutic Drug Monitoring (TDM): If available, TDM should be implemented to ensure this compound plasma levels remain within the therapeutic range and to avoid overexposure [4].
  • Close Monitoring: Patients should be closely monitored for signs of toxicity, including regular echocardiography for cardiovascular events and blood counts for hematologic abnormalities [1] [3].
  • Consider Alternatives: If possible, consider using an antifungal agent with lower CYP3A4 inhibition potential (e.g., anidulafungin) to avoid the interaction entirely.

References

Major Molecular Response (MMR) Rates: Flumatinib vs. Imatinib

Author: Smolecule Technical Support Team. Date: February 2026

Time Point Flumatinib MMR Rate Imatinib MMR Rate Significance (P-value) Study / Context
3 months (EMR: BCR::ABL1 ≤10%) 82.1% [1] [2] 53.3% [1] [2] < 0.0001 [1] [2] Phase III FESTnd Trial
6 months 33.7% [1] (Primary Endpoint), 68.2% [3] 18.3% [1], 22.9% [3] 0.0006 [1], < 0.01 [3] Phase III FESTnd Trial; Real-World Study
12 months 52.6% [1], 90.0% [3] 39.6% [1], 51.1% [3] 0.0102 [1], < 0.01 [3] Phase III FESTnd Trial; Real-World Study

Beyond MMR, this compound also leads to significantly higher rates of deep molecular responses (DMR/MR4) at 6, 9, and 12 months compared to imatinib [1] [4]. Deeper responses are crucial as they are a prerequisite for attempting treatment-free remission.

Key Experimental Methodologies

The robust data supporting this comparison comes from well-defined clinical trials and real-world studies adhering to strict protocols.

  • Study Design: The pivotal evidence comes from the FESTnd study, a Phase III, randomized, open-label, multi-center trial [1]. This is considered the gold standard for comparing drug efficacy. Real-world studies provide additional, practical insights from clinical practice [4] [3].
  • Patient Population: These studies enrolled adults with newly diagnosed chronic-phase CML (CML-CP). Diagnosis was confirmed by the presence of the BCR-ABL1 fusion gene [1] [5].
  • Treatment Regimens:
    • This compound: 600 mg, administered orally once daily [1].
    • Imatinib: 400 mg, administered orally once daily [1].
  • Response Assessment and Endpoints:
    • Molecular Response was measured by quantitative RT-PCR to detect BCR-ABL1 transcript levels standardized to the International Scale (IS) [1] [5].
    • The primary endpoint in the FESTnd trial was the MMR rate at 6 months [1]. MMR is defined as BCR-ABL1 IS ≤ 0.1% [1] [2].
    • Early Molecular Response (EMR) at 3 months, defined as BCR-ABL1 IS ≤ 10%, was a key secondary endpoint [1].
  • Statistical Analysis: Efficacy was analyzed in the intention-to-treat population. P-values were calculated using appropriate statistical tests (e.g., Chi-square) to determine if observed differences were statistically significant, with a P-value < 0.05 generally considered significant [1].

The following diagram illustrates the high-level workflow of a typical Phase III clinical trial that generates this type of data.

Start Patient Population: Adults with newly diagnosed CML-CP A Randomization Start->A B This compound Group (600 mg once daily) A->B C Imatinib Group (400 mg once daily) A->C D Treatment & Monitoring B->D C->D E Molecular Response Assessment (qRT-PCR for BCR-ABL1 IS) D->E F Primary Endpoint: MMR at 6 months (BCR-ABL1 ≤ 0.1%) E->F G Secondary Endpoints: EMR at 3 months, MMR at 12 months, DMR rates E->G H Statistical Analysis (Compare response rates) F->H G->H

Interpretation and Clinical Relevance

The consistent findings across clinical trials and real-world studies establish this compound as a superior therapeutic option to imatinib for achieving rapid and deep molecular responses.

  • Faster and Deeper Responses: The significantly higher early molecular response (EMR) rate at 3 months with this compound is a critical predictor of long-term success [1]. Furthermore, its higher rates of deep molecular response (DMR) are a key step toward eligibility for treatment-free remission [1] [4].
  • Safety Profile: While both drugs are generally well-tolerated, their safety profiles differ. In the FESTnd trial, edema, rash, and neutropenia were more frequent with imatinib, while diarrhea and alanine transaminase elevation were more common with this compound [1] [2]. A real-world study also noted a case of grade 3 QT prolongation with this compound, suggesting cardiovascular events need continuous concern [4].

References

Flumatinib vs dasatinib cerebrospinal fluid concentration CNS penetration

Author: Smolecule Technical Support Team. Date: February 2026

CNS Penetration and Concentration Profile

The table below summarizes key experimental findings from recent studies for direct comparison.

Feature Flumatinib Dasatinib
General CSF Penetrance High probability to cross the BBB [1] [2] Moderate penetrance (1-10 nM) [3]
Concentration Order Bone marrow > Serum > Cerebrospinal fluid [1] [2] Serum > Bone marrow > Cerebrospinal fluid [1] [2]
Quantitative CSF Data Detected in patient CSF; specific concentration gradient not fully detailed in available abstracts [1] [2] In one study, CSF concentration was lower than the lower limit of detection [1] [2]. In another, it achieved moderate concentrations of 1-10 nM [3].
Key Evidence Direct measurement in Ph+ ALL patient CSF [1] [2] Mixed results: failed detection in one Ph+ ALL study [1] [2]; successful measurement in pediatric brain tumor patients [3]. Preclinical and clinical reports indicate it can cross the BBB and treat CNS leukemia [4] [5].
Comparative Potency (in vitro) Most potent inhibitory effect on Ph+ ALL cell line (SUP-B15) vs. imatinib and dasatinib [1] [2] Less potent than this compound in the same cell line assay [1] [2]

Experimental Data and Methodologies

For a rigorous assessment, the experimental context of the key studies is crucial.

This compound Study Details
  • Source: 2023 clinical study on Ph+ ALL patients (Front. Pharmacol.) [1] [2].
  • Methodology: Researchers collected paired samples of peripheral blood, bone marrow, and cerebrospinal fluid from Ph+ ALL patients. Trough concentrations of the TKI were detected using liquid chromatography-mass spectrometry (LC-MS) or similar methods 30 minutes before the next drug dose [1] [2].
  • Key Finding: The study established a distinct concentration gradient for this compound, with the highest concentration in the bone marrow, followed by serum, and a detectable level in the CSF. The concentration in the CSF of patients using dasatinib was reported to be lower than the lower limit of detection in this specific study [1] [2].
Dasatinib Study Details
  • Conflicting Evidence:
    • The 2023 this compound study reported dasatinib CSF levels as below the detection limit in their patient cohort [1] [2].
    • A 2020 study on pediatric brain tumor patients classified dasatinib's CSF penetration as "moderate" (1-10 nM), confirming its presence in the CNS, albeit at low levels [3].
    • Earlier research, including a 2008 clinical trial, demonstrated that dasatinib crosses the BBB and is an efficient therapy for CNS Philadelphia chromosome-positive leukemia, showing significant clinical responses [4].
  • Murine Model PK Comparison: A 2021 pharmacokinetic study in mice compared dasatinib to ponatinib. It found dasatinib's brain-to-plasma concentration ratio was low (0.29 ± 0.08), with a short plasma half-life (1.69 h) but a much longer brain half-life (8.50 h), suggesting drug accumulation in the brain over time [6].

Experimental Workflow for CSF Concentration Analysis

The diagram below outlines the general methodology for determining TKI concentration in CSF, as used in the cited clinical studies.

Patient Selection & Dosing Patient Selection & Dosing Sample Collection (Paired) Sample Collection (Paired) Patient Selection & Dosing->Sample Collection (Paired) LC-MS/MS Analysis LC-MS/MS Analysis (Quantification of Drug Concentration) Sample Collection (Paired)->LC-MS/MS Analysis Peripheral Blood Peripheral Blood Sample Collection (Paired)->Peripheral Blood Bone Marrow Bone Marrow Sample Collection (Paired)->Bone Marrow Cerebrospinal Fluid (CSF) Cerebrospinal Fluid (CSF) Sample Collection (Paired)->Cerebrospinal Fluid (CSF) Data & Statistical Analysis Data & Statistical Analysis LC-MS/MS Analysis->Data & Statistical Analysis Reported Concentration Gradient Reported Concentration Gradient (e.g., BM > Serum > CSF) Data & Statistical Analysis->Reported Concentration Gradient Trough concentration\n(30 min pre-dose) Trough concentration (30 min pre-dose) Trough concentration\n(30 min pre-dose)->Sample Collection (Paired)

Interpretation and Context for Researchers

When interpreting these findings, consider the following:

  • Contradictory Data on Dasatinib: The apparent conflict in dasatinib data highlights that CSF penetration is not an absolute "yes/no" property but depends on factors like patient population, disease state (leukemic meningitis vs. intact BBB), and analytical sensitivity. Its established clinical efficacy in CNS leukemia supports its biologic activity in this sanctuary site [4] [5].
  • Emerging Profile of this compound: Evidence for this compound is promising but primarily from a single, recent study [1] [2]. Its different concentration gradient (bone marrow > serum) compared to other TKIs suggests unique pharmacokinetic properties that warrant further investigation.
  • Beyond Simple CSF Concentration: Effective CNS targeting requires the drug to not only enter the CSF but also to retain its biological activity at sufficient concentrations to inhibit the target. The superior in vitro potency of this compound against Ph+ ALL cell lines is a significant point in its favor [1] [2].

References

Flumatinib vs imatinib dasatinib inhibitory potency Ph+ ALL cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitory Potency in Ph+ ALL Cell Lines

Tyrosine Kinase Inhibitor (TKI) IC₅₀ Value (μmol/L) Experimental Cell Line
Flumatinib 1.56 SUP-B15 (Ph+ ALL)
Dasatinib 10.0 SUP-B15 (Ph+ ALL)
Imatinib 20.0 SUP-B15 (Ph+ ALL)

Table based on data from a 2023 study [1].

Detailed Experimental Data and Protocols

The comparative data in the table comes from a cytology experiment performed on the SUP-B15 cell line, which is a human Ph+ ALL cell line [1].

  • Experimental Objective: The study aimed to compare the direct anti-leukemic effects of this compound, dasatinib, and imatinib on Ph+ ALL cells in vitro [1].
  • Cell Proliferation Assay: The CCK-8 colorimetry assay was used to measure cell viability. This method works by detecting the activity of cellular dehydrogenases; a higher signal indicates more viable cells [1].
  • Procedure Summary: SUP-B15 cells in their logarithmic growth phase were inoculated into 96-well plates. The cells were then exposed to a range of concentrations for each TKI and incubated for 24 hours. After adding the CCK-8 solution and a further 4-hour incubation, the absorbance was measured with an enzyme-labeled instrument to determine the IC₅₀ values (the concentration required for 50% inhibition of cell growth) [1].
  • Key Finding: The study concluded that, based on this pharmacodynamic analysis, This compound exerted the most potent inhibitory effect on the Ph+ ALL cell lines compared to imatinib and dasatinib [1].

TKI Concentration Across Body Compartments

The same 2023 study also measured the concentration of these TKIs in different body compartments, which is crucial for understanding their potential efficacy and ability to reach sites like the central nervous system [1].

TKI Concentration Order (Highest to Lowest) Blood-Brain Barrier Penetration
This compound Bone marrow > Serum > Cerebrospinal fluid (CSF) High probability
Dasatinib Serum > Bone marrow > Cerebrospinal fluid (CSF) Low (CSF concentration below detection limit in this study)
Imatinib Serum > Bone marrow > Cerebrospinal fluid (CSF) Not specified in this context

Data adapted from [1].

The high concentration of this compound in the bone marrow, where leukemia cells originate and proliferate, and its ability to cross the blood-brain barrier, may contribute to its overall efficacy and potential to prevent central nervous system leukemia [1].

Interpretation and Context of the Findings

While the in vitro data suggests this compound is more potent, you should consider this information within a broader context.

  • Clinical Correlation is Key: Superior performance in a cell line does not automatically translate to superior clinical outcomes in patients. Clinical efficacy depends on many factors, including drug metabolism, patient tolerance, and long-term disease control [2] [3].
  • Clinical Evidence for Other TKIs: Large clinical trials have established that dasatinib is superior to imatinib in treating adult patients with Ph+ ALL, leading to significantly higher complete molecular response rates and improved survival [2] [4]. Real-world studies in Chronic Myeloid Leukemia (CML) have also shown that second-generation TKIs (nilotinib, dasatinib, this compound) generally lead to faster and deeper responses than imatinib [3] [5].
  • Safety Profile: The choice of TKI also depends on their distinct safety and tolerability profiles, which are determined through clinical experience rather than laboratory models.

The following diagram illustrates the logical relationship between the experimental findings and their clinical implications, highlighting both the strengths of the in vitro data and the necessary considerations for its application.

G Start Experimental Question: This compound vs. Imatinib/Dasatinib Inhibitory Potency InVitro In Vitro Cell Line Study (SUP-B15 Ph+ ALL) Start->InVitro Finding1 Key Finding 1: This compound has lower IC₅₀ (Higher Inhibitory Potency) InVitro->Finding1 Finding2 Key Finding 2: This compound achieves high concentration in Bone Marrow InVitro->Finding2 Consideration Clinical Consideration InVitro->Consideration Implication Experimental Implication Finding1->Implication Finding2->Implication Text1 Suggests potential for stronger anti-leukemic effect Implication->Text1 Text2 Suggests potential for preventing CNS leukemia Implication->Text2 Text3 Cell line results do not fully predict patient outcomes Consideration->Text3 ClinicalData Clinical trials establish dasatinib superiority over imatinib Consideration->ClinicalData

  • For a direct in vitro potency comparison: The evidence clearly indicates This compound is more potent than imatinib and dasatinib in inhibiting Ph+ ALL cell line growth.
  • For informing clinical strategy: While this compound is promising, dasatinib currently has stronger evidence from clinical trials supporting its use in Ph+ ALL [2]. The clinical profile of this compound in Ph+ ALL is still being established.

References

Flumatinib safety profile vs imatinib adverse event frequency spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

Feature Flumatinib (2nd Gen TKI) Imatinib (1st Gen TKI) Key Supporting Data
Early Efficacy (3 months) Superior Standard EMR at 3 months: 82.1% (this compound) vs 53.3% (Imatinib) [1]. Another real-world study (RWS) showed 96.7% vs 77.1% [2].
Major Molecular Response (MMR) Faster & Higher Rates Slower & Lower Rates MMR at 6 months: 33.7% (this compound) vs 18.3% (Imatinib) [1]. Median time to MMR: 6 months (this compound) vs 18 months (Imatinib) in RWS [2].
Deep Molecular Response (MR4) Higher Rates Lower Rates MR4 at 12 months: Significantly higher with this compound [1]. Cumulative MR4 rates are higher with this compound [3].
Failure-Free Survival (FFS) Higher Lower PSM analyses show this compound has significantly higher FFS probability than Imatinib [4] [3].
Overall & Progression-Free Survival Comparable Comparable No significant differences in PFS and OS between this compound and Imatinib in large comparative studies [4] [3].
Common Non-Hematological AEs Diarrhea, ALT elevation [1] Edema, pain in extremities, rash [1] AE profiles are distinct but mostly Grade 1-2. This compound had a higher rate of treatment discontinuation due to AEs in one trial (10.2% vs 6.1%) [1].
Severe Hematological AEs (Grade ≥3) Comparable Comparable Incidence of severe hematological AEs was comparable between the two cohorts (e.g., 10.6% vs 8.0%) [3]. Another RWS showed 21.9% vs 25.0% [2].

Mechanistic Insights and Pharmacokinetics

The differences in efficacy and safety between this compound and imatinib are rooted in their molecular design and pharmacokinetic properties.

  • Increased Potency and Selectivity: this compound is a derivative of imatinib but engineered with greater potency and selectivity for the BCR-ABL1 kinase. Its special pyridine and trifluoromethyl groups enhance hydrophobic interactions within the ABL kinase domain, leading to more potent inhibition compared to imatinib and even nilotinib [5] [6].
  • Activity Against Mutations: In vitro studies indicate that this compound maintains high potency against several BCR-ABL1 mutant kinases, such as V299L, F317L, and M351T, which can cause resistance to other TKIs [5] [6].
  • Blood-Brain Barrier Penetration: A distinctive feature of this compound, relevant for preventing central nervous system leukemia, is its ability to cross the blood-brain barrier. One study found its concentration order was bone marrow > serum > cerebrospinal fluid in Ph+ ALL patients. In the same study, dasatinib concentration in cerebrospinal fluid was below the detection limit [7].

The following diagram illustrates the mechanistic and pharmacokinetic differences between this compound and imatinib.

G cluster_imatinib Imatinib (1st Gen) cluster_this compound This compound (2nd Gen) TKI Tyrosine Kinase Inhibitor (TKI) I1 Standard potency TKI->I1 F1 Higher potency & selectivity TKI->F1 I2 Lower blood-brain barrier penetration I1->I2 I3 Distinct AE profile: Edema, Limb Pain, Rash I2->I3 F2 Activity against resistance mutations F1->F2 F3 Bone marrow > Serum > CSF penetration F2->F3 F4 Distinct AE profile: Diarrhea, ALT Elevation F3->F4

Focus on Renal Safety

Renal adverse events, though uncommon, are a consideration for long-term TKI therapy.

  • Case Report Evidence: A 2025 case report described a 54-year-old female CML patient who developed severe acute kidney injury (AKI) requiring dialysis after 5 months of this compound treatment. A kidney biopsy confirmed acute tubulointerstitial injury. Her renal function completely recovered after discontinuing this compound and initiating glucocorticoid therapy [8].
  • Large-Scale Pharmacovigilance Data: Despite such case reports, a disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database did not indicate that TKIs as a class, including this compound, are associated with a significantly increased signal for AKI compared to non-TKI drugs. Among the TKIs, dasatinib and nilotinib were associated with lower disproportionality signals for AKI than imatinib [8].
  • Incidence of Renal AEs: A meta-analysis of cohort studies estimated the pooled incidence of this compound-related renal adverse events to be 7% (95% CI: 4%-10%) [8].

Key Experimental Protocols in Cited Studies

For professionals, understanding the methodology behind the data is critical. Here are the protocols from the key studies cited.

  • Real-World Comparative Studies (e.g., [2], [3])

    • Study Design: Multi-center, retrospective analysis of medical records.
    • Patients: Newly diagnosed CML-CP patients treated with either this compound or imatinib as first-line therapy.
    • Endpoints: Molecular response rates (EMR, MMR, MR4), survival outcomes (PFS, OS, FFS), and incidence of adverse events.
    • Response Evaluation: Molecular responses were assessed per European LeukemiaNet (ELN) 2020 recommendations, with BCR-ABL1 transcript levels measured on the International Scale (IS) [2] [6].
    • Safety Evaluation: Adverse events were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE), typically version 4.0 or 5.0 [2] [7].
  • FAERS Pharmacovigilance Analysis ( [8])

    • Data Source: The U.S. FDA Adverse Event Reporting System (FAERS) database from 2004-2024.
    • Methodology: Disproportionality analysis using Reporting Odds Ratios (ROR). A signal is considered significant if the lower bound of the ROR's 95% Confidence Interval (CI) is >1 and there are at least 3 case reports.
    • Event Identification: Adverse events were coded using MedDRA (Medical Dictionary for Regulatory Activities) Preferred Terms (PTs), such as "Acute kidney injury" [8].
  • Blood-Brain Barrier Penetration Study ( [7])

    • Sample Collection: Trough concentrations of this compound were measured simultaneously in peripheral blood, bone marrow, and cerebrospinal fluid (CSF) samples collected from patients 30 minutes before the next drug dose.
    • Calculation: Permeability was calculated as the ratio of the this compound concentration in the CSF to the concentration in the serum.

Overall Conclusion for Clinical Consideration

For researchers and clinicians, the data indicates:

  • This compound is a potent second-generation TKI that achieves superior speed and depth of molecular response compared to imatinib, potentially putting more patients on a faster track to treatment-free remission. Its safety profile is overall comparable, albeit with a different pattern of non-hematological AEs.
  • Imatinib retains the advantage of a long-established and well-understood long-term safety profile, with high overall survival rates that remain comparable to newer drugs.

The choice in a clinical or development setting should be individualized, weighing the goal of achieving a deep response quickly against the specific adverse event profiles and the patient's comorbidities.

References

Flumatinib deep molecular response MR4 rates compared imatinib

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy: Flumatinib vs. Imatinib

The table below summarizes key molecular response rates from clinical data, showing that this compound leads to faster and deeper responses compared to imatinib.

Molecular Response Endpoint Time Point This compound Rate (%) Imatinib Rate (%) P-value Source / Context

| Early Molecular Response (EMR) (BCR-ABL1 ≤ 10% IS) | 3 months | 82.1 - 85 | 53.3 - 80 | < 0.0001 [1] | Phase III Trial [1], Real-World [2] | | Major Molecular Response (MMR) (BCR-ABL1 ≤ 0.1% IS) | 6 months | 33.7 | 18.3 | 0.0006 [1] | Phase III Trial [1] | | Major Molecular Response (MMR) (BCR-ABL1 ≤ 0.1% IS) | 12 months | 52.6 | 39.6 | 0.0102 [1] | Phase III Trial [1] | | MR4 (BCR-ABL1 ≤ 0.01% IS) | 6 months | 8.7 | 3.6 | 0.0358 [1] | Phase III Trial [1] | | MR4 (BCR-ABL1 ≤ 0.01% IS) | 12 months | 23.0 | 11.7 | 0.0034 [1] | Phase III Trial [1] | | MR4.5 (BCR-ABL1 ≤ 0.0032% IS) | 6 months | 35 | 0 | 0.004 [2] | Real-World Study [2] | | MR4.5 (BCR-ABL1 ≤ 0.0032% IS) | 12 months | 45 | 10 | 0.013 [2] | Real-World Study [2] |

Detailed Experimental Protocols

The data presented above are derived from two primary types of studies, each with a distinct methodology.

Phase III, Randomized, Open-label, Multi-center Trial (FESTnd)

This is the primary registration trial (NCT02204644) that led to the approval of this compound as a first-line treatment in China [1].

  • Patient Population: The study enrolled 394 adult patients with newly diagnosed CML-CP. Patients were randomized 1:1 to receive either this compound (600 mg once daily) or imatinib (400 mg once daily) [1].
  • Treatment Protocol: Patients took their assigned medication orally each day. The study was open-label, meaning both the investigators and patients knew which treatment was being administered.
  • Molecular Response Assessment:
    • Method: Quantitative reverse transcription polymerase chain reaction (RT-qPCR) was used to measure BCR-ABL1 transcript levels in peripheral blood.
    • Standardization: Results were standardized and reported on the International Scale (IS).
    • Endpoints: The primary endpoint was the rate of Major Molecular Response (MMR) at 6 months. Key secondary endpoints included MMR at 12 months, Early Molecular Response (EMR) at 3 months, and the rates of deeper responses like MR4 and MR4.5 at various time points [1].
Real-World Retrospective Comparison Study

This study provides a real-world perspective on the effectiveness of these treatments in a clinical practice setting outside the strict constraints of a clinical trial [2].

  • Study Design: A retrospective, propensity score-matched analysis was conducted. This statistical method was used to create well-matched cohorts of patients from the this compound and imatinib groups, adjusting for potential confounding factors like Sokal risk score to allow for a more valid comparison [2].
  • Data Source: The analysis reviewed the medical records of patients treated from 2020 to 2023.
  • Response Evaluation: Molecular responses (MMR, MR4, MR4.5) were assessed based on routine clinical practice, with BCR-ABL1 transcript levels measured in hospital laboratories and reported on the IS [2].

Mechanism of Action and Signaling Pathway

This compound's superior efficacy is rooted in its enhanced molecular structure and increased potency against the BCR-ABL1 kinase.

BCR-ABL1 Signaling Pathway and TKI Inhibition

The diagram below illustrates the constitutive activation of the BCR-ABL1 pathway in CML and the mechanism of tyrosine kinase inhibitor (TKI) action.

G BCR_ABL BCR-ABL1 Fusion Oncogene ConstActive Constitutively Active Tyrosine Kinase BCR_ABL->ConstActive Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK, JAK/STAT) ConstActive->Downstream Phosphorylation Effects Cellular Effects: Uncontrolled Proliferation Reduced Apoptosis Dysregulated Adhesion Downstream->Effects TKI TKI Binding (e.g., this compound, Imatinib) Inhibition Inhibition of Autophosphorylation TKI->Inhibition Binds ATP Site SignalBlock Blocked Downstream Signaling Inhibition->SignalBlock Prevents SignalBlock->Effects Reverses

  • Pathway Dysregulation: The BCR-ABL1 fusion oncoprotein results in a constitutively active tyrosine kinase that drives CML pathogenesis. It continuously phosphorylates and activates multiple downstream signaling pathways (e.g., PI3K/AKT, RAS/MAPK, JAK/STAT), leading to uncontrolled cell proliferation, reduced apoptosis, and dysregulated adhesion of leukemic cells to the bone marrow stroma [3].
  • TKI Mechanism: TKIs like this compound and imatinib work by competitively binding to the ATP-binding pocket of the BCR-ABL1 kinase domain. This binding inhibits the kinase's autophosphorylation and activity, thereby blocking the downstream oncogenic signaling [2] [4].
  • Structural Advantage: this compound is a derivative of imatinib but features a trifluoromethyl and pyridine structure. This allows it to form stronger hydrophobic interactions with specific residues (I293, L298, L354, V379) in the ABL kinase domain. These interactions make this compound a more potent inhibitor of wild-type BCR-ABL1 than imatinib, and it has even shown higher efficacy than nilotinib in preclinical models [2] [4].

Safety and Tolerability Profile

The safety profiles of this compound and imatinib differ, which is an important consideration for treatment selection.

  • This compound: More frequently associated with diarrhea and elevations in alanine transaminase (liver function). One real-world study also noted a case of grade 3 QT prolongation and ventricular premature beat, suggesting a need for monitoring cardiovascular effects [1] [2].
  • Imatinib: More frequently associated with edema (fluid retention), pain in extremities, rash, neutropenia, anemia, and hypophosphatemia [1] [2].

Conclusion for Research and Development

For researchers and drug development professionals, the data indicates that this compound represents a meaningful advance in first-line CML-CP therapy. Its enhanced molecular design translates into clinically superior outcomes, including significantly higher and faster rates of deep molecular responses like MR4 and MR4.5 compared to imatinib. This positions this compound as a potent therapeutic option, particularly when the treatment goal is to achieve a "deep molecular response," which is a prerequisite for attempting treatment-free remission.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

562.24164206 Da

Monoisotopic Mass

562.24164206 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R4009Y24AI

Wikipedia

Flumatinib

Dates

Last modified: 08-15-2023
1: Chang MX, Ma YP. [Effect of flumatinib mesylate on C-MYC, HIF-1α and VEGF in U226 line]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2013 Dec;21(6):1496-500. doi: 10.7534/j.issn.1009-2137.2013.06.024. Chinese. PubMed PMID: 24370036.
2: Zhao J, Quan H, Xu Y, Kong X, Jin L, Lou L. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants. Cancer Sci. 2014 Jan;105(1):117-25. doi: 10.1111/cas.12320. Epub 2014 Jan 4. PubMed PMID: 24205792; PubMed Central PMCID: PMC4317885.
3: Yang Y, Liu K, Zhong D, Chen X. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 May 1;895-896:25-30. doi: 10.1016/j.jchromb.2012.03.008. Epub 2012 Mar 15. PubMed PMID: 22472641.
4: Luo H, Quan H, Xie C, Xu Y, Fu L, Lou L. HH-GV-678, a novel selective inhibitor of Bcr-Abl, outperforms imatinib and effectively overrides imatinib resistance. Leukemia. 2010 Oct;24(10):1807-9. doi: 10.1038/leu.2010.169. Epub 2010 Aug 12. PubMed PMID: 20703259.
5: Gong A, Chen X, Deng P, Zhong D. Metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Drug Metab Dispos. 2010 Aug;38(8):1328-40. doi: 10.1124/dmd.110.032326. Epub 2010 May 17. PubMed PMID: 20478851.
6: Qiu L, Wang XD, Yu BH, Lu RZ, Ge F, Wang XL, Chen LJ, Han BH, Zhan ZM, Zhang BL, Ma J. [Effect of a novel tyrosine kinase inhibitor HHGV678 on growth inhibition of Bcr-Abl wild type and IM-resistant cell lines in vitro]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2008 Oct;16(5):1039-43. Chinese. PubMed PMID: 18928591.

Explore Compound Types